N-Methyl-4-chloro-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYVWVFWHBBMH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure of N-Methyl-4-chloro-L-phenylalanine
An In-Depth Technical Guide to the Molecular Structure and Characterization of N-Methyl-4-chloro-L-phenylalanine
Abstract
N-Methyl-4-chloro-L-phenylalanine is a non-proteinogenic, unnatural amino acid (UAA) of significant interest in medicinal chemistry and drug development. As a derivative of L-phenylalanine, it incorporates two key modifications: a chlorine atom on the phenyl ring and a methyl group on the alpha-amino nitrogen. These alterations impart unique conformational and physicochemical properties, making it a valuable building block for designing peptides and peptidomimetics with enhanced therapeutic potential. The N-methylation is known to improve metabolic stability, increase membrane permeability, and restrict conformational flexibility, which can lead to higher receptor affinity and selectivity.[1][2] The 4-chloro substitution serves as a bioisostere for hydrogen and can influence binding interactions and metabolic pathways.[3] This guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of N-Methyl-4-chloro-L-phenylalanine, designed for researchers and professionals in drug discovery.
Molecular Structure and Physicochemical Properties
The fundamental structure of N-Methyl-4-chloro-L-phenylalanine is based on the L-phenylalanine scaffold. The key distinguishing features are the substitution of a hydrogen atom with a chlorine atom at the para (4-position) of the phenyl ring and the methylation of the primary amine. The "L" designation refers to the stereochemistry at the alpha-carbon, which is retained from its natural precursor.
Structural Diagram
The 2D chemical structure can be visualized as follows:
Caption: 2D structure of N-Methyl-4-chloro-L-phenylalanine.
Physicochemical Data
Specific experimental data for N-Methyl-4-chloro-L-phenylalanine is not extensively published. The following table consolidates data from its parent compound, 4-Chloro-L-phenylalanine, and provides calculated values for the target molecule.
| Property | Value | Source |
| IUPAC Name | (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid | - |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Calculated |
| Molecular Weight | 213.66 g/mol | Calculated[4][5] |
| CAS Number | Not explicitly indexed. Precursor (4-Chloro-L-phenylalanine): 14173-39-8 | [6][7] |
| Appearance | Expected to be a white to off-white powder | Inferred[6][7] |
| Melting Point (°C) | >220 (decomposes) (for 4-Chloro-L-phenylalanine) | [7] |
| Solubility | Slightly soluble in water; soluble in dilute aqueous base | Inferred[6] |
| pKa (Predicted) | ~2.2 (Carboxyl), ~9.9 (Amine) | Inferred |
| XLogP3 (Predicted) | ~1.9 | Inferred from similar structures |
Synthesis and Purification
The synthesis of N-methylated amino acids is a well-established field in organic chemistry, driven by their importance in peptide science.[1] Several reliable methods can be adapted for the synthesis of N-Methyl-4-chloro-L-phenylalanine. A common and effective strategy involves the reductive amination of the corresponding α-keto acid or, more practically, the direct methylation of the parent amino acid after suitable protection.
Synthetic Workflow: N-Methylation via a Sulfonamide Intermediate
A robust method for selective N-methylation is the Fukuyama amine synthesis, which involves protection of the amine as a 2-nitrobenzenesulfonamide (nosyl) group, methylation under mild basic conditions, and subsequent deprotection.[1] This approach prevents over-methylation and is compatible with various functional groups.
Caption: Synthetic workflow for N-Methyl-4-chloro-L-phenylalanine.
Experimental Protocol: Synthesis
This protocol is a representative example based on established methodologies for N-methylation of amino acids.[1][8]
Step 1: Esterification of 4-Chloro-L-phenylalanine
-
Suspend 4-Chloro-L-phenylalanine (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂) (2.2 eq) dropwise while stirring. Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification and provides the amine as its hydrochloride salt, preventing side reactions.[9]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield 4-Chloro-L-phenylalanine methyl ester hydrochloride as a solid.
Step 2: N-Nosyl Protection
-
Dissolve the methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Add 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) (1.1 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-nosylated product.
Step 3: N-Methylation
-
Dissolve the N-nosylated intermediate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add finely powdered potassium carbonate (K₂CO₃) (3.0 eq) as a mild base. Causality: The sulfonamide proton is acidic and is easily removed by K₂CO₃ to form a nucleophilic anion.
-
Add methyl iodide (MeI) (1.5 eq) and stir the mixture at room temperature for 12-18 hours.
-
Dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and salts.
-
Dry the organic layer and concentrate to obtain the N-methylated product.
Step 4 & 5: Deprotection and Saponification
-
Dissolve the N-methylated, N-nosylated intermediate (1.0 eq) in DMF.
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq). Causality: The thiolate anion acts as a soft nucleophile, selectively cleaving the N-S bond of the nosyl group.[1]
-
Stir for 2-4 hours at room temperature.
-
After deprotection is complete (monitored by TLC), add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) directly to the mixture for saponification of the methyl ester.
-
Stir for an additional 2-4 hours.
-
Acidify the mixture to a pH of ~5-6 with dilute HCl. The product may precipitate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry, and concentrate.
Purification
The final product is typically purified using column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure N-Methyl-4-chloro-L-phenylalanine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis (Predicted)
¹H NMR (400 MHz, DMSO-d₆, δ in ppm):
-
Aromatic Protons: Two doublets between 7.3-7.5 ppm (4H total), characteristic of a 1,4-disubstituted benzene ring.
-
Alpha-Proton (α-CH): A multiplet around 4.0-4.3 ppm.
-
Beta-Protons (β-CH₂): Two diastereotopic protons appearing as a multiplet or two doublets of doublets between 3.0-3.4 ppm.
-
N-Methyl Protons (N-CH₃): A singlet around 2.4-2.6 ppm.
-
Carboxyl Proton (COOH): A broad singlet, typically >10 ppm (exchangeable with D₂O).
-
Amine Proton (NH): A broad singlet, variable position (exchangeable with D₂O).
¹³C NMR (100 MHz, DMSO-d₆, δ in ppm):
-
Carbonyl Carbon (C=O): ~170-173 ppm.
-
Aromatic C-Cl: ~132-134 ppm.
-
Aromatic C-H: ~128-131 ppm.
-
Aromatic C (quaternary): ~135-137 ppm.
-
Alpha-Carbon (α-C): ~60-63 ppm.
-
Beta-Carbon (β-C): ~36-39 ppm.
-
N-Methyl Carbon (N-CH₃): ~32-35 ppm.
Mass Spectrometry (ESI+):
-
Molecular Ion [M+H]⁺: Expected at m/z 214.06.
-
Isotope Peak [M+2+H]⁺: Expected at m/z 216.06, with an intensity of ~33% relative to the [M+H]⁺ peak, which is characteristic of a single chlorine atom.
-
Key Fragment: Loss of the carboxyl group (-45 Da) to give a fragment at m/z 169.09.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
O-H stretch (Carboxylic Acid): Broad band from 2500-3300.
-
N-H stretch (Secondary Amine): ~3300-3400.
-
C=O stretch (Carboxylic Acid): ~1700-1725.
-
C=C stretch (Aromatic): ~1490-1600.
-
C-Cl stretch: ~1090.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the definitive method for confirming purity and identity.
Caption: Analytical workflow for purity and identity confirmation.
Protocol: HPLC-MS Analysis
-
System: An HPLC system equipped with a UV detector and coupled to a single quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
UV Detection: Monitor at 220 nm (for peptide bonds if incorporated) and 254 nm (for the aromatic ring).
-
MS Detection: ESI in positive ion mode. Scan range m/z 100-500.
-
Self-Validation: The expected outcome is a single major peak in the chromatogram. The mass spectrum associated with this peak must show the correct [M+H]⁺ ion at m/z 214.06 and the characteristic M+2 isotope pattern. Purity is determined by the peak area percentage at 254 nm.
Applications in Research and Drug Development
N-Methyl-4-chloro-L-phenylalanine is not an end-product therapeutic but a specialized building block for peptide-based drug discovery.[13]
-
Enhanced Pharmacokinetics: Incorporation of N-methylated amino acids into peptides is a proven strategy to increase metabolic stability against proteases and improve membrane permeability, which can enhance oral bioavailability.[1][2]
-
Conformational Constraint: The N-methyl group restricts the rotation around the N-Cα bond (phi angle), reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity.[1]
-
Peptide Synthesis: It is used in both solid-phase and solution-phase peptide synthesis, typically with the alpha-amino group protected by Fmoc or Boc groups to facilitate controlled chain elongation.[13][14]
-
Enzyme Inhibition Studies: The parent compound, 4-chloro-phenylalanine, is known to be an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[6] The N-methylated version could be used to design more drug-like inhibitors with improved cellular uptake.
Safety and Handling
The parent compound, 4-Chloro-L-phenylalanine, is classified as toxic if swallowed and may cause an allergic skin reaction.[15] It is prudent to handle N-Methyl-4-chloro-L-phenylalanine with the same level of caution.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry, and well-sealed container, protected from light. For long-term storage, refrigeration (-20°C) is recommended.[6]
Conclusion
N-Methyl-4-chloro-L-phenylalanine is a synthetically accessible and highly valuable unnatural amino acid. Its molecular structure combines features that address common challenges in peptide drug development, namely metabolic instability and poor membrane permeability. A thorough understanding of its synthesis and analytical characterization, as detailed in this guide, is crucial for its effective application in the design of next-generation peptide therapeutics. The predictive spectroscopic and established chromatographic methods provide a robust framework for quality control and validation in a research setting.
References
-
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 827424, 4-Chloro-L-phenylalanine methyl ester. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 4-CHLORO-DL-PHENYLALANINE METHYL ESTER. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]
-
University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Supporting Information. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Chapter 6. Retrieved from [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]
- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link]
-
Loo, Y. H., & Ritman, J. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 853-859. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6(92), 89679-89686. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. Retrieved from [Link]
-
Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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Technical Guide: The Role of N-Methylation in Peptide Metabolic Stability
[1]
Executive Summary
The "Peptide Paradox"—high potency and selectivity coupled with poor pharmacokinetic (PK) profiles—remains the primary bottleneck in peptide drug discovery. Native peptides are rapidly degraded by serum proteases and exhibit poor membrane permeability due to high hydrogen bond donor counts. N-methylation , the substitution of the amide hydrogen with a methyl group, is a critical medicinal chemistry strategy to overcome these barriers.[1][2][3][4] This guide details the mechanistic basis of N-methylation, provides a robust solid-phase synthesis protocol, and outlines validation workflows for assessing metabolic stability.
The Biological Barrier: Mechanisms of Proteolytic Resistance
Proteolytic instability is primarily driven by peptidases recognizing the peptide backbone. N-methylation confers stability through three synergistic mechanisms:
-
Steric Occlusion: The methyl group (
) introduces significant steric bulk ( -value ~1.70), physically blocking the protease active site from accessing the scissile amide bond. -
Conformational Constraint: N-methylation restricts the torsional angles (
) of the backbone. This often locks the peptide into a "bioactive" conformation (e.g., -turns) that is energetically unfavorable for the protease to unfold and cleave. -
Hydrogen Bond Elimination: Proteases often require the amide proton (
) to form a hydrogen bond with the enzyme's catalytic triad (e.g., the oxyanion hole in serine proteases). Removing this proton disrupts the transition state stabilization required for hydrolysis.
Visualization: Mechanism of Action
The following diagram illustrates how N-methylation disrupts protease interaction compared to a native peptide.
Caption: Comparative mechanism showing how N-methylation disrupts the catalytic H-bond network and introduces steric clashes, preventing proteolysis.
Structural Mechanics & Permeability
Beyond stability, N-methylation profoundly alters physicochemical properties.[4]
-
Lipophilicity & Permeability: According to Lipinski’s Rule of 5, hydrogen bond donors (HBD) limit membrane permeability. Each N-methylation removes one HBD. This allows the peptide to traverse the lipid bilayer more easily, improving oral bioavailability.
-
Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans isomer (
), N-methylated bonds have a lower energy barrier for isomerization, often populating the cis conformation ( ). This property is exploited to induce turn structures (e.g., Type VI -turns) essential for receptor binding in cyclic peptides.
Synthetic Methodology: Site-Specific On-Resin N-Methylation[5]
While N-methylated amino acids can be purchased, they are expensive and limited in variety. The Fukuyama-Mitsunobu reaction on the solid phase is the industry standard for introducing N-methyl groups at specific sites during Solid Phase Peptide Synthesis (SPPS).
Protocol: The "Nosyl" Strategy
This protocol is superior to direct alkylation (which causes over-methylation) and reductive amination (which can be slow on sterically hindered residues).
Reagents Required:
-
Resin: Rink Amide or Wang resin (swelled in DMF).
-
Protecting Group: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
Base: Collidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Methylating Agent: Methanol (MeOH) + Triphenylphosphine (
) + DIAD (Diisopropyl azodicarboxylate). -
Deprotection:
-Mercaptoethanol ( -ME) + DBU.
Step-by-Step Workflow:
-
Fmoc Removal: Deprotect the N-terminus of the resin-bound peptide using 20% Piperidine/DMF. Wash 3x DCM, 3x DMF.
-
Sulfonylation (Activation):
-
Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.
-
Add to resin and shake for 15 minutes.
-
QC Check: Perform a Ninhydrin test. It should be negative (sulfonamide formed).
-
-
N-Methylation (Mitsunobu):
-
Desulfonylation (Deprotection):
-
Treat resin with
-ME (10 eq) and DBU (5 eq) in NMP for 5 minutes (Repeat 2x). -
Wash thoroughly. The secondary amine is now ready for the next coupling.
-
-
Coupling the Next Residue:
-
Coupling to an N-methyl secondary amine is difficult. Use high-efficiency reagents like HATU or COMU with double coupling cycles.
-
Visualization: Synthesis Workflow
Caption: The 3-step "Nosyl" strategy for site-specific on-resin N-methylation during SPPS.
Assessing Metabolic Stability
To validate the impact of N-methylation, comparative stability assays are required.
Protocol: In Vitro Plasma Stability Assay
Objective: Determine the half-life (
-
Preparation:
-
Thaw pooled plasma (Human/Rat/Mouse) on ice. Centrifuge at 3000xg to remove lipids/clots.
-
Prepare peptide stock (10 mM in DMSO).
-
-
Incubation:
-
Dilute peptide to 10
M in pre-warmed (37°C) plasma. -
Total volume: 500
L per replicate (n=3).
-
-
Sampling:
-
At time points
min, remove 50 L aliquots.
-
-
Quenching:
-
Immediately add aliquot to 200
L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). -
Vortex and centrifuge at 10,000xg for 10 min to precipitate plasma proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (Reverse Phase C18 column).
-
Monitor the parent ion [M+H]+ peak area relative to Internal Standard.
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Quantitative Impact: Comparative Data
The following table summarizes the impact of N-methylation on metabolic stability and permeability, derived from key literature examples (e.g., Somatostatin analogs, Cilengitide precursors).
| Peptide Scaffold | Modification | Assay Medium | Half-Life ( | Permeability ( | Ref |
| Somatostatin Analog | Native (Cyclic) | Human Plasma | ~12 min | Low | [1] |
| Tri-N-Methylated | Human Plasma | > 24 hours | High (10% Oral Bioavailability) | [1] | |
| Cilengitide (RGD) | Native | Liver Microsomes | < 10 min | Negligible | [2] |
| N-Me-Val Analog | Liver Microsomes | > 120 min | Moderate | [2] | |
| Endothelin Antagonist | Native Hexapeptide | Rat Plasma | 22 min | Low | [3] |
| Single N-Me-Ile | Rat Plasma | 185 min | Improved | [3] |
Note: Data represents general trends observed in structure-activity relationship (SAR) studies. N-methylation generally increases
Case Study: Cyclosporine A (CsA)[8][9][10]
Cyclosporine A represents the "gold standard" of N-methylation. It is a cyclic undecapeptide (11 residues) containing seven N-methylated amino acids.[7]
-
Structural Feature: The extensive N-methylation forces the peptide into a specific "closed" conformation in hydrophobic environments (membrane), shielding polar groups.
-
Chameleon Effect: In aqueous environments, it exposes polar groups slightly to maintain solubility, but in the membrane, it buries them.
-
Result: CsA is one of the few orally bioavailable peptide drugs (Bioavailability ~30%) despite a molecular weight >1200 Da, violating Lipinski's rules but adhering to the specific design principles of N-methylated macrocycles.
References
-
Chatterjee, J., et al. (2008).[5][8][9] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[8][9] Link
-
Mas-Moruno, C., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation.[10] Anti-Cancer Agents in Medicinal Chemistry. Link
-
Wayne, G.J., et al. (2020).[3] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.[2][4][5][6][8][9][10][11][12][13][14][15] Link
-
Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support.[9][16] Journal of Peptide Science.[5] Link
-
Di Gioia, M.L., et al. (2016). N-Methylated peptides: A review of their synthesis and biological activity. Mini-Reviews in Medicinal Chemistry. Link
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- 12. Vibrational spectral signatures of peptide secondary structures: N-methylation and side chain hydrogen bond in cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
Conformational Constraints of N-Methylated Amino Acids: A Technical Guide
Topic: Conformational Constraints of N-Methylated Amino Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of N-methylated amino acids is a pivotal strategy in modern peptidomimetic drug design.[1][2] By replacing the amide proton with a methyl group, researchers introduce profound steric and electronic perturbations that restrict the conformational freedom of the peptide backbone.[3] This guide dissects the mechanistic basis of these constraints, their impact on secondary structure, and their practical application in enhancing metabolic stability and membrane permeability.[3] It serves as a blueprint for leveraging N-methylation to transition from biologically active hits to viable lead candidates.
Mechanistic Foundations: The Steric & Electronic Landscape
The Ramachandran Shift
The primary driver of conformational constraint in N-methylated amino acids is the introduction of the N-methyl group (
-
Loss of Hydrogen Bond Donor: The replacement of the amide proton (
) removes a critical hydrogen bond donor.[4] This destabilizes canonical -helices and -sheets that rely on or inter-strand hydrogen bonding. -
Steric Clash (The
Restriction): The group introduces severe steric repulsion with the carbonyl oxygen of the preceding residue ( ) and the side chain of the methylated residue itself ( ).-
Consequence: The canonical
-helical region ( ) becomes energetically unfavorable due to syn-pentane-like interactions. -
Result: The backbone is forced into extended conformations (
-strand region) or semi-extended Polyproline II ( ) helices ( ).
-
Cis-Trans Isomerization Kinetics
Unlike standard peptide bonds, which exist almost exclusively (>99.9%) in the trans (
-
Energetics: The energy difference between cis and trans isomers in N-methylated peptides drops to
kcal/mol. -
Equilibrium: This allows for a significant population (5–30% or higher) of the cis (
) conformer in solution. -
Design Implication: This property is exploited to induce specific turn structures (e.g., VIb
-turns) that are otherwise inaccessible, facilitating macrocyclization.
Visualization: Cis-Trans Equilibrium Mechanics
Figure 1: Kinetic equilibrium of N-methylated amide bonds. The N-methyl group reduces the energy penalty for the cis-conformation, allowing dynamic switching that can be trapped by macrocyclization.
Therapeutic Implications: Stability & Permeability[1][4][5][6]
Metabolic Stability (Protease Shielding)
N-methylation confers resistance to proteolytic degradation through two distinct mechanisms:
-
Steric Occlusion: The bulky methyl group physically blocks the catalytic site of proteases (e.g., chymotrypsin, pepsin) from accessing the scissile bond.
-
Conformational Mismatch: Proteases recognize extended trans conformations. By inducing cis-geometry or altering the local backbone curvature, N-methylation renders the peptide unrecognizable to the enzyme.
Membrane Permeability (The Chameleonic Effect)
A critical challenge in peptide drug delivery is crossing the lipid bilayer. N-methylation addresses this via the "Chameleonic Property":
-
Desolvation Energy: Removing the amide proton reduces the energetic cost of shedding water molecules before entering the membrane.
-
Conformational Flux: N-methylated peptides can adopt a "closed" conformation (hiding polar groups via intramolecular H-bonds) in the lipid environment and an "open" conformation in the aqueous cytosol to bind their target.
Table 1: Comparative Properties of Native vs. N-Methylated Peptides
| Feature | Native Peptide | N-Methylated Variant |
| H-Bond Donors | High (Every residue) | Reduced (Targeted removal) |
| Conformation | Flexible / | Restricted / Turn & Extended prone |
| Cis-Content | < 0.1% (except Pro) | 5% – 30%+ (Sequence dependent) |
| Proteolytic | Minutes | Hours to Days |
| Permeability ( | Low ( | Enhanced ( |
Experimental Protocols & Synthesis
The Coupling Challenge
Coupling an N-methylated amino acid (or coupling to one) is synthetically demanding due to steric hindrance.[3][5] Standard reagents (e.g., HBTU) often result in low yields, deletion sequences, or racemization.
Optimized Synthesis Workflow
To ensure high-fidelity synthesis, specific reagents and protocols must be employed.
Recommended Reagents:
-
Coupling onto N-Me: HATU, HOAt, or COMU with DIEA.
-
Difficult Couplings: PyBroP or Triphosgene (forming acid chlorides in situ).[5]
-
Monitoring: Chloranil test (standard Kaiser test is ineffective for secondary amines).
Protocol: Solid-Phase Coupling of N-Methylated Residues
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.
-
Activation: Dissolve Fmoc-N-Me-AA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Base Addition: Add DIEA (6 eq) immediately prior to adding to resin.
-
Coupling: Shake for 2–4 hours (double coupling recommended).
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
-
Deprotection: 20% Piperidine/DMF (standard). Note: N-Me residues are prone to diketopiperazine (DKP) formation if the N-terminus is Pro or N-Me-AA; avoid prolonged deprotection times.
Visualization: Synthesis Decision Tree
Figure 2: Decision tree for the synthesis of N-methylated peptides, highlighting critical reagent changes and risk mitigation for diketopiperazine (DKP) formation.
Case Study: Cyclosporine A (CsA)
Cyclosporine A represents the archetype of N-methylation success. It is a cyclic undecapeptide with seven N-methylated residues.
-
Conformation: The N-methyl groups enforce a rigid structure that binds cyclophilin with high affinity.
-
Permeability: Despite a molecular weight of >1200 Da, CsA has excellent oral bioavailability. This is attributed to its ability to bury its polar amide bonds internally (stabilized by N-Me steric shielding), presenting a hydrophobic surface to the lipid membrane.
References
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link
-
White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link
-
Biron, E., et al. (2006).[6] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link
-
Ramachandran, G. N., & Sasisekharan, V. (1968). Conformation of polypeptides and proteins. Advances in Protein Chemistry. Link
Sources
The Synergistic Scaffold: A Technical Guide to Halogenated N-Methyl Amino Acids
Executive Summary
In the high-stakes arena of peptide therapeutics and peptidomimetics, two chemical modifications stand out for their ability to transform labile, impermeable sequences into robust drug candidates: N-methylation and Halogenation .[1][2][3] While often treated as separate optimization strategies, their convergence—creating halogenated N-methyl amino acids —offers a synergistic toolkit for modulating conformation, lipophilicity, and metabolic stability.
This guide synthesizes the literature on these dual-modified scaffolds. It moves beyond basic synthesis to explore the causality of their physicochemical behaviors, providing researchers with a roadmap for integrating these residues into high-value drug discovery campaigns.
The Convergence of Methylation and Halogenation
The "Methyl Effect": Backbone Constraints and Permeability
N-methylation of the peptide backbone replaces the amide proton with a methyl group.[2] This simple substitution has profound consequences:
-
Conformational Locking: It lowers the energy barrier between cis and trans amide bond isomers, often populating the cis conformer which is rare in natural peptides. This induces turn structures (e.g.,
-turns) that can mimic bioactive conformations. -
Permeability: By removing a hydrogen bond donor (the amide NH), N-methylation reduces the energetic penalty of desolvation required to cross the lipid bilayer.
-
Proteolytic Resistance: The steric bulk of the N-methyl group hinders the approach of proteases, significantly extending plasma half-life.
The "Halogen Effect": Bioisosterism and Sigma Holes
Halogenation (F, Cl, Br, I) introduces unique electronic and steric properties:
-
Lipophilicity: Halogens increase the partition coefficient (logP), facilitating membrane penetration.
-
Halogen Bonding: Heavier halogens (Cl, Br, I) exhibit a "sigma hole"—a region of positive electrostatic potential on the head of the atom opposite the C-X bond. This allows for specific, directional interactions with nucleophilic residues (e.g., backbone carbonyls) in the target protein, distinct from hydrogen bonding.
The Synergistic Rationale
Combining these modifications creates a "super-residue." The N-methyl group locks the backbone conformation and improves permeability, while the halogen atom tunes the side-chain electronics and introduces novel binding vectors.[1] This combination is particularly potent in the design of Antimicrobial Peptides (AMPs) and Protein-Protein Interaction (PPI) inhibitors.
Synthetic Architectures
Synthesizing halogenated N-methyl amino acids requires navigating the risk of racemization and steric hindrance. Two primary strategies dominate the literature: Direct N-Methylation of Halogenated Precursors and Reductive Amination .
Strategy A: The Freidinger Lactam Route (Gold Standard)
For high enantiomeric purity, particularly with bulky halogenated side chains (e.g., 4-Cl-Phe, 3-Br-Tyr), the formation of a 5-oxazolidinone (Freidinger lactam) intermediate is the most robust method. This method locks the chirality before methylation.[2]
Strategy B: Reductive Amination
A more direct approach involves the reductive amination of
Visualization: Synthesis Workflow Comparison
The following diagram contrasts the two primary synthetic routes, highlighting the decision points based on substrate complexity.
Figure 1: Decision tree for synthesizing halogenated N-methyl amino acids, contrasting the high-fidelity Freidinger Lactam route with the faster Reductive Amination method.
Physicochemical Profiling
The introduction of these dual modifications alters the fundamental properties of the amino acid.[3] The table below summarizes the quantitative shifts observed in literature when comparing a standard amino acid (Phenylalanine) to its modified counterparts.
Table 1: Comparative Physicochemical Properties
| Property | L-Phe (Native) | 4-Cl-Phe (Halogenated) | N-Me-Phe (Methylated) | N-Me-4-Cl-Phe (Dual) |
| LogP (Lipophilicity) | 1.38 | ~2.05 | 1.65 | ~2.40 |
| H-Bond Donors | 1 (Amide NH) | 1 | 0 | 0 |
| Proteolytic Stability | Low (<1h) | Moderate | High (>4h) | Very High (>12h) |
| Conformation | Trans favored | Trans favored | Cis/Trans equilibrium | Restricted Cis/Trans |
| Binding Interaction | Multi-modal |
Data derived from consensus trends in peptide medicinal chemistry literature [1, 2].
Mechanism of Action: The Halogen Bond
In drug design, the halogen atom on the aromatic ring of an N-methyl amino acid can serve as a "molecular anchor." The N-methyl group restricts the backbone, positioning the side chain (and its halogen) into a precise orientation to interact with a receptor carbonyl oxygen.
Figure 2: Mechanistic diagram illustrating how the N-methyl group pre-organizes the ligand, facilitating a directional halogen bond with the receptor.[4]
Experimental Protocols
Protocol: Synthesis of N-Methyl-4-Chloro-L-Phenylalanine (Freidinger Method)
This protocol is adapted for high reliability in a drug discovery setting, prioritizing enantiomeric purity.
Reagents:
-
N-Boc-4-Chloro-L-Phenylalanine (Starting Material)
-
Paraformaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Triethylsilane (TES)
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Oxazolidinone Formation (Cyclization):
-
Dissolve N-Boc-4-Cl-Phe (1.0 eq) in anhydrous toluene.
-
Add paraformaldehyde (3.0 eq) and a catalytic amount of p-TsOH (0.1 eq).
-
Reflux using a Dean-Stark trap to remove water. Monitor by TLC until the starting material disappears (approx. 2-4 hours).
-
Checkpoint: The formation of the 5-oxazolidinone ring protects the chiral center and the nitrogen simultaneously.
-
Concentrate in vacuo to yield the crude oxazolidinone.
-
-
Reductive Cleavage (Ring Opening):
-
Dissolve the crude oxazolidinone in a 1:1 mixture of Chloroform/TFA.
-
Add Triethylsilane (3.0 eq) and stir at room temperature for 12-24 hours.
-
Mechanism:[2] The TFA protonates the lactam oxygen, and TES delivers a hydride to the benzylic position, cleaving the ring to form the N-methyl group while removing the Boc-equivalent protection.
-
Concentrate the volatile organics.
-
-
Purification:
-
Precipitate the product using cold diethyl ether.
-
Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient) to isolate the pure N-Methyl-4-Chloro-L-Phenylalanine trifluoroacetate salt.
-
Protocol: Permeability Assessment (PAMPA)
To validate the "Methyl Effect," a Parallel Artificial Membrane Permeability Assay (PAMPA) is essential.
-
Preparation: Prepare a 10 mM stock solution of the peptide containing the modified amino acid in DMSO.
-
Donor Plate: Dilute stock to 500 µM in PBS (pH 7.4) and add to the donor wells of the PAMPA sandwich plate.
-
Membrane: Coat the PVDF membrane filter with 5 µL of 1% lecithin in dodecane (artificial lipid bilayer).
-
Acceptor Plate: Fill acceptor wells with 200 µL of PBS.
-
Incubation: Mate the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Quantify the concentration in donor and acceptor wells using UV-Vis spectroscopy or LC-MS. Calculate the effective permeability (
).
Applications in Drug Discovery[2][5][6][7][8][9]
Antimicrobial Peptides (AMPs)
Naturally occurring AMPs often suffer from rapid degradation. Incorporating halogenated N-methyl amino acids has been shown to increase potency against resistant strains (e.g., MRSA) while reducing toxicity to human erythrocytes. The halogen increases membrane affinity, while N-methylation prevents proteolytic cleavage by serum proteases [3].
Metabolic Stability in Peptidomimetics
In the development of somatostatin analogs, "N-methyl scanning" (systematic replacement of residues with their N-methyl counterparts) identified positions where modification extended the half-life from minutes to hours. When coupled with halogenation (e.g., replacing Phe with 4-Cl-Phe), the analogs exhibited tighter binding due to the formation of additional hydrophobic contacts within the receptor pocket [4].
References
-
N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. Source: MDPI Molecules URL:[Link]
-
Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Source: Biochemistry (ACS) URL:[Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of N-Methyl-4-chloro-L-phenylalanine
This Application Note provides a rigorous, high-fidelity protocol for the synthesis of N-Methyl-4-chloro-L-phenylalanine starting from L-phenylalanine .
Given the challenges of direct regioselective chlorination on the phenylalanine scaffold, this guide delineates a Two-Phase Strategy :
-
Scaffold Functionalization: A robust Nitration-Reduction-Sandmeyer sequence to install the 4-chloro substituent with high regioselectivity.
-
N-Methylation: A stereochemically conservative Boc-protection/Methylation sequence to install the methyl group without racemization.
Strategic Overview
The conversion of L-phenylalanine to N-Methyl-4-chloro-L-phenylalanine presents two primary synthetic challenges: regiocontrol during chlorination and retention of chirality during N-methylation.
-
Challenge 1: Chlorination. Direct chlorination of L-phenylalanine often yields inseparable mixtures of ortho- and para- isomers and di-chlorinated byproducts [1]. To ensure high purity, this protocol utilizes a Nitration-Sandmeyer sequence . Although longer, this route guarantees exclusive para- substitution and leverages the crystalline properties of intermediates for purification.
-
Challenge 2: N-Methylation. Direct methylation of amino acids using methyl iodide leads to over-methylation (quaternization). This protocol employs the Boc-carbamate strategy [2], utilizing tert-butyl carbamate protection to acidify the N-H proton, allowing controlled mono-methylation via NaH/MeI, followed by deprotection.
Synthetic Pathway Diagram
Caption: Step-wise transformation from L-Phenylalanine to N-Methyl-4-chloro-L-phenylalanine via Sandmeyer and Boc-Methylation strategies.
Phase 1: Scaffold Functionalization (Synthesis of 4-Chloro-L-Phe)
Objective: Install the chlorine atom at the C4 position while preserving the L-configuration. Mechanism: Electrophilic Aromatic Substitution (Nitration) followed by Diazotization/Sandmeyer Displacement.
Reagents & Equipment
-
L-Phenylalanine (High purity >99%)[1]
-
Acetic Anhydride, HNO₃ (fuming), H₂SO₄ (conc.)
-
Pd/C (10%), H₂ gas
-
NaNO₂, CuCl, HCl (conc.)
-
Equipment: Hydrogenation apparatus (Parr shaker or balloon), Ice bath, Reflux condenser.
Detailed Protocol
Step 1.1: Protection and Nitration
-
Acetylation: Dissolve L-phenylalanine (10 g, 60 mmol) in 2M NaOH (30 mL). Cool to 0°C. Add acetic anhydride (7 mL) dropwise while maintaining pH >10 with additional NaOH. Acidify to pH 2 with HCl to precipitate N-Acetyl-L-phenylalanine . Filter and dry.[2]
-
Nitration: Dissolve N-acetyl-L-phenylalanine (10 g) in conc. H₂SO₄ (30 mL) at 0°C. Add fuming HNO₃ (2.5 mL) dropwise, keeping temperature <5°C. Stir for 1 h at 0°C.
-
Quench: Pour mixture onto crushed ice (200 g). The 4-nitro derivative precipitates (the ortho isomer remains largely in solution or is removed via recrystallization from water).
-
Checkpoint: Verify regiochemistry via ¹H NMR (Look for AA'BB' pattern in aromatic region).
-
Step 1.2: Reduction and Sandmeyer
-
Reduction: Dissolve the nitro compound in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 h. Filter catalyst to obtain N-Acetyl-4-amino-L-phenylalanine .
-
Diazotization: Suspend the amine (5 g) in 6M HCl (20 mL) at 0-5°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir 20 min to form the diazonium salt.
-
Sandmeyer: Slowly add the cold diazonium solution to a stirred solution of CuCl (1.2 eq) in conc. HCl at 0°C. Allow to warm to RT, then heat to 60°C for 30 min until gas evolution ceases.
-
Hydrolysis: Reflux the resulting N-acetyl-4-chloro derivative in 6M HCl for 4 h to remove the acetyl group.
-
Isolation: Neutralize to pH 6 with NH₄OH to precipitate 4-Chloro-L-phenylalanine . Recrystallize from H₂O.
Phase 2: N-Methylation (The Boc Strategy)
Objective: Selectively methylate the alpha-amine. Mechanism: Nucleophilic substitution of the Boc-carbamate anion on methyl iodide. This method (Cheung & Benoiton) prevents over-methylation and racemization [2].
Reagents & Equipment
-
4-Chloro-L-phenylalanine (from Phase 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methyl Iodide (MeI), Sodium Hydride (NaH, 60% in oil)
-
Tetrahydrofuran (THF, anhydrous), Dimethylformamide (DMF, anhydrous)
-
Trifluoroacetic acid (TFA)
Detailed Protocol
Step 2.1: Boc-Protection
-
Dissolve 4-chloro-L-phenylalanine (2.0 g, 10 mmol) in 1:1 Dioxane/H₂O (20 mL).
-
Add NaOH (1M, 11 mL) and Boc₂O (2.4 g, 11 mmol). Stir at RT for 12 h.
-
Evaporate dioxane.[2] Acidify aqueous layer with KHSO₄ (1M) to pH 2.
-
Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate to yield N-Boc-4-chloro-L-phenylalanine .
-
Yield Target: >90% (White foam/solid).[3]
-
Step 2.2: N-Methylation (Critical Step)
Rationale: The N-H proton of the Boc-carbamate is acidic (pKa ~17). NaH deprotonates this nitrogen, which then attacks MeI. The bulky Boc group prevents di-methylation.
-
Setup: Dissolve N-Boc-4-chloro-L-phenylalanine (1.5 g, 5 mmol) in anhydrous THF (15 mL) under Argon. Add MeI (2.5 mL, 40 mmol, 8 eq).
-
Deprotonation: Cool to 0°C. Carefully add NaH (60% dispersion, 0.6 g, 15 mmol, 3 eq) in small portions.
-
Note: Hydrogen gas will evolve. Ensure proper venting.
-
-
Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 24 h. The solution usually turns clear or slightly yellow.
-
Quench: Cool to 0°C. Quench carefully with water (dropwise).
-
Workup: Evaporate THF. Dilute residue with water, wash with ether (removes mineral oil). Acidify aqueous layer with citric acid or KHSO₄ to pH 3. Extract product into Ethyl Acetate.[2][4]
-
Product:N-Boc-N-methyl-4-chloro-L-phenylalanine .
-
Step 2.3: Deprotection
-
Dissolve the methylated intermediate in DCM (5 mL).
-
Add TFA (5 mL). Stir at RT for 1 h.[2]
-
Isolation: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.
-
Final Purification: Precipitate the salt from Et₂O or purify via Preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).
-
Salt Exchange (Optional): To obtain the HCl salt, dissolve in dilute HCl and lyophilize.
Quality Control & Validation
Data specifications for the final product: N-Methyl-4-chloro-L-phenylalanine Hydrochloride .
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Purity | HPLC (C18, 210 nm) | > 98.0% |
| Identity | ¹H NMR (D₂O/DMSO) | δ ~2.6 (s, 3H, N-Me); δ ~7.3 (d, 2H), 7.4 (d, 2H) |
| Chiral Purity | Chiral HPLC (Crownpak or Chiralpak) | > 99% ee (L-isomer) |
| Mass Spec | ESI-MS | [M+H]⁺ = 214.1 (calc. for free base) |
References
-
Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine from L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556–558. Link
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][5][6][7] Chemical Reviews, 104(11), 5823-5846. Link
Disclaimer: This protocol involves hazardous chemicals (MeI, NaH, strong acids). All procedures must be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
- 1. N-METHYL-L-PHENYLALANINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. chembk.com [chembk.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Methyl-4-chloro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation and Halogenation in Peptide Therapeutics
The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2][3] N-methylation of the peptide backbone is a key modification that can profoundly influence a peptide's conformational properties and its resistance to enzymatic degradation.[2][3][4] The presence of an N-methyl group removes the amide proton, a crucial hydrogen bond donor, which can disrupt secondary structures like alpha-helices and favor more extended or beta-turn conformations.[5] This conformational constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity to its target receptor.
Concurrently, the introduction of halogen atoms, such as chlorine, onto the aromatic side chains of amino acids like phenylalanine can further enhance therapeutic potential. Halogenation can increase the hydrophobicity of the peptide, potentially improving cell permeability and metabolic stability. The chloro-substituent on the phenyl ring of Fmoc-N-Methyl-4-chloro-L-phenylalanine, therefore, presents a dual-pronged approach to peptide optimization.
This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and electronically modified amino acid, Fmoc-N-Methyl-4-chloro-L-phenylalanine. We will delve into the specific challenges posed by this unique building block and provide a detailed, field-proven protocol for its successful incorporation into peptide sequences.
Challenges in the SPPS of Fmoc-N-Methyl-4-chloro-L-phenylalanine
The incorporation of N-methylated amino acids, particularly those with bulky side chains, presents significant challenges during SPPS.[1][6] The primary obstacle is the steric hindrance imparted by the N-methyl group, which reduces the nucleophilicity of the secondary amine and slows down the kinetics of the coupling reaction.[5] This can lead to incomplete couplings, resulting in deletion sequences and a lower purity of the crude peptide.[7]
Furthermore, the presence of an N-methylated residue can increase the propensity for diketopiperazine formation, a side reaction that can truncate the peptide chain, especially when the N-methylated amino acid is at the C-terminus or followed by a proline or glycine residue.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[9][10]
Resin Selection and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is a suitable choice.
-
Protocol:
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[11]
-
After swelling, drain the DMF.
-
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.
-
Protocol:
-
Add a solution of 20% piperidine in DMF to the resin.[11][12]
-
Agitate the mixture for 5-7 minutes at room temperature.[11]
-
Drain the piperidine solution.
-
Repeat the 20% piperidine in DMF treatment for another 5-7 minutes to ensure complete deprotection.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[11]
-
Expert Insight: Incomplete Fmoc deprotection can be a problem in difficult sequences. While stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, they may also promote side reactions.[13] For most applications, a double treatment with 20% piperidine is sufficient.
Coupling of Fmoc-N-Methyl-4-chloro-L-phenylalanine
This is the most critical step due to the steric hindrance of the amino acid. The choice of coupling reagent is paramount for achieving high coupling efficiency.
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[5][14][15]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent for difficult sequences.[16]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers comparable efficiency to HATU with improved safety and solubility profiles.[14]
-
-
Protocol:
-
In a separate vial, dissolve Fmoc-N-Methyl-4-chloro-L-phenylalanine (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents), to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. For particularly difficult couplings, a double coupling (repeating the coupling step) or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency, though caution must be exercised to avoid racemization.[5][17]
-
After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.
-
Causality Behind the Choices: The use of potent activating agents like HATU or HCTU is necessary to overcome the reduced nucleophilicity and steric hindrance of the N-methylated amine. These reagents form highly reactive activated esters that can react more efficiently with the secondary amine of the N-methylated residue.[15]
Capping (Optional but Recommended)
To prevent the formation of deletion sequences, it is advisable to cap any unreacted N-terminal amines after the coupling step.
-
Protocol:
-
Treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like DIEA or pyridine in DMF, for 15-30 minutes.[12]
-
Drain the capping solution and wash the resin with DMF.
-
Chain Elongation
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence. For standard, non-sterically hindered amino acids, coupling reagents like HBTU or TBTU can be used.[14]
Cleavage and Global Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common and effective cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without sensitive residues like tryptophan, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.
-
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic byproducts.[7]
-
Dry the crude peptide under vacuum.
-
Data Presentation and Analysis
Table 1: Recommended Reagent Stoichiometry for Coupling Fmoc-N-Methyl-4-chloro-L-phenylalanine
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-N-Methyl-4-chloro-L-phenylalanine | 3 - 5 |
| Coupling Reagent (HATU, HCTU, PyAOP) | 3 - 5 |
| Base (DIEA, Collidine) | 6 - 10 |
Table 2: Typical Analytical Data for a Model Peptide Containing N-Methyl-4-chloro-L-phenylalanine
| Analysis | Expected Result |
| Analytical RP-HPLC Purity | >70% crude purity (sequence-dependent) |
| Mass Spectrometry (ESI-MS) | Observed mass should match the calculated theoretical mass of the target peptide. The presence of deletion sequences (mass of target - mass of one amino acid) may be observed. |
Workflow Visualization
Caption: Workflow for the solid-phase synthesis of peptides.
Purification and Characterization
The purification of the crude peptide is typically performed by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][18]
-
Column: A C18 column is generally suitable for peptide purification.[18][19]
-
Mobile Phases: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.[19]
-
Detection: UV detection at 215 nm and 280 nm is standard for monitoring peptide elution.[18]
The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS), and its purity should be assessed by analytical RP-HPLC.[18][20]
Conclusion
The successful incorporation of Fmoc-N-Methyl-4-chloro-L-phenylalanine into synthetic peptides is achievable with careful optimization of the coupling conditions. The use of potent coupling reagents and, if necessary, extended reaction times or double coupling protocols are key to overcoming the steric hindrance associated with this modified amino acid. The resulting peptides, with their enhanced conformational stability and modified electronic properties, hold significant promise for the development of novel peptide-based therapeutics.
References
- Benchchem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Benchchem.
- Simple and efficient Fmoc removal in ionic liquid. (2017, July 21). RSC Publishing.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Methods for Removing the Fmoc Group.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Perri, F., & Siciliano, C. (2004). Alternative and Chemoselective Deprotection of the α-Amino and Carboxy Functions of N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters by Modulation of the Molar Ratio in the AlCl3/N,N-Dimethylaniline Reagent System. European Journal of Organic Chemistry, 2004(21), 4437–4441.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed.
- Biron, E., & Kessler, H. (2018).
- Benchchem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Benchchem.
- US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google P
- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (2025, November 9).
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry, 51(15), 2562–2570.
- N-methylation in amino acids and peptides: Scope and limitations. (n.d.).
- Fmoc Solid-Phase Peptide Synthesis | Springer N
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- AltaBioscience. Peptide Purification and Product Analysis. AltaBioscience.
- Reixach, N., & Subirós-Funosas, R. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1779.
- Biron, E., & Kessler, H. (2018). N -methylation in amino acids and peptides: Scope and limitations.
- Fmoc-Phe(4-Cl)-OH [175453-08-4]. (n.d.). Peptides.
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences*. (n.d.).
- Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- Minimal Protection Str
- Biovera. (2024, November 13).
- Fmoc-Phe(4-Cl)-OH = 98.0 175453-08-4. (n.d.). Sigma-Aldrich.
- Fmoc-Phe(4-Cl)
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Fmoc Resin Cleavage and Deprotection. (n.d.).
- da Silva, V. C., & da Costa, L. A. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1247–1265.
- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation in amino acids and peptides: Scope and limitations [krisp.org.za]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. renyi.hu [renyi.hu]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. (PDF) Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1 [academia.edu]
- 13. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 14. bachem.com [bachem.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 19. biovera.com.au [biovera.com.au]
- 20. almacgroup.com [almacgroup.com]
Application Note: Overcoming Steric and Electronic Hurdles in the Synthesis of N-Methylated Chlorinated Peptides
Executive Summary & Strategic Overview
The incorporation of N-methylated chlorinated amino acids (e.g.,
However, synthesizing these motifs presents a "double whammy" of chemical challenges:
-
Steric Hindrance: The
-methyl group drastically reduces the nucleophilicity of the amine, making acylation difficult and increasing the risk of racemization. -
Conformational Instability:
-methylation promotes cis-peptide bond formation, accelerating diketopiperazine (DKP) formation, particularly at the dipeptide stage. -
Halogen Lability: Aryl and alkyl chlorides are sensitive to standard hydrogenolysis conditions (Pd/C, H
) used to remove Benzyl (Bn) or Cbz groups, leading to unintended hydrodehalogenation.
This guide details a Fmoc/tBu-based orthogonal strategy designed specifically to navigate these hurdles. We prioritize acid-labile side-chain protection to avoid hydrogenolysis and employ specialized coupling/deprotection cocktails to suppress DKP formation.
Strategic Decision Matrix
Before initiating synthesis, select your protecting group strategy based on the specific chlorinated scaffold.
Figure 1: Decision matrix highlighting the incompatibility of chlorinated residues with hydrogenolysis-based deprotection (e.g., Boc/Bzl strategy using HF or Cbz removal via Pd/C).
Critical Protocol: Mitigating Diketopiperazine (DKP) Formation[1][2][3]
The most common failure mode when handling
The "2-CTC / DBU" System
Objective: Minimize ester electrophilicity and reduce base-catalyzed cyclization during Fmoc removal.
Materials:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin.[1][2] Why? The bulky trityl linker sterically hinders the back-biting attack.
-
Deprotection Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[3]
Step-by-Step Protocol:
-
Loading: Load the first amino acid onto 2-CTC resin at a low substitution level (< 0.6 mmol/g) to reduce inter-chain aggregation.
-
Deprotection (The Critical Step):
-
Standard 20% Piperidine/DMF is dangerous here. It is often too slow and promotes DKP.
-
Wash: DCM (3 x 1 min).
-
Treat: Add 2% DBU / 5% Piperazine in NMP .
-
Time: 2 x 5 minutes (Short bursts are better than one long exposure).
-
Wash: NMP (5 x 1 min) immediately.
-
-
Observation: If you observe a significant loss of resin weight or a "missing" dipeptide peak in LCMS, DKP has occurred.
Self-Validating Check:
-
Perform a micro-cleavage after the second amino acid coupling.
-
Pass: Mass spec shows linear dipeptide (M+H).
-
Fail: Mass spec shows cyclic DKP (M-18 mass shift) or no product.
Protocol: High-Efficiency Coupling for N-Me-Cl-AAs
Coupling onto a sterically hindered
Recommended Reagents
| Reagent | Efficiency | Racemization Risk | Notes |
| COMU | Very High | Low | Safer/more soluble than HATU. Excellent for N-Me. |
| HATU | High | Low-Medium | The "Gold Standard" but harder to remove byproducts. |
| PyAOP | High | Low | Specifically optimized for N-Me to N-Me couplings. |
| BTC | Extreme | High | "Bis-trichloromethyl carbonate". Use only if others fail. |
Workflow: COMU/Oxyma Pure Coupling
Context: Coupling Fmoc-AA-OH onto a resin-bound
-
Equilibration: Swell resin in DMF/NMP (1:1).
-
Activation:
-
Dissolve Fmoc-AA-OH (5.0 eq) and Oxyma Pure (5.0 eq) in a minimal volume of DMF.
-
Add COMU (5.0 eq).
-
Add DIPEA (10.0 eq). Crucial: Base must be added last to prevent premature hydrolysis.
-
-
Reaction:
-
Add activated solution to the resin immediately.
-
Temperature: Elevate to 50°C (microwave or heated shaker). Note: Do not exceed 50°C for chlorinated analogs to prevent elimination.
-
Time: 2 x 30 minutes (Double coupling is mandatory).
-
-
Monitoring: The Chloranil test is required (Kaiser test does not work on secondary amines).
Synthesis of the Building Block (If not commercial)
If the specific Fmoc-
Figure 2: The Fukuyama-Mitsunobu on-resin methylation strategy allows for precise mono-methylation of chlorinated amino acids without affecting the halogen.
Key Precaution: When removing o-NBS (Step 5), use Mercaptoethanol/DBU . Avoid harsh reducing agents that might attack the chlorine.
Final Cleavage & Isolation
The "Do Not Use" List:
-
❌ Pd/C Hydrogenation: Will strip the Chlorine (Ar-Cl
Ar-H). -
❌ Na/NH
: Will strip the Chlorine. -
❌ High Temperature TFA (>40°C): May cause acid-catalyzed elimination of aliphatic chlorides.
Recommended Cleavage Cocktail (TFA/TIS/H2O):
-
Ratio: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H
O. -
Procedure:
-
Analysis: Verify the isotopic pattern in MS. A monochlorinated peptide will show a distinct 3:1 ratio for M and M+2 peaks.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1][4][7][8] The Journal of Organic Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][9] ACS Omega. [Link]
-
Urban, et al. (2011). Selective removal of a benzyl protecting group in the presence of an aryl chloride.[10] Tetrahedron Letters. [Link][10]
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Microwave-Assisted Cross-Coupling of N-Methyl-4-chloro-L-phenylalanine for Accelerated Drug Discovery
This document provides a detailed guide for researchers, scientists, and drug development professionals on the efficient coupling of N-Methyl-4-chloro-L-phenylalanine using microwave-assisted synthesis. The protocols herein are designed to accelerate the generation of novel molecular entities by leveraging the speed and efficiency of microwave heating for challenging cross-coupling reactions.
Introduction: The Strategic Importance of N-Methyl-4-chloro-L-phenylalanine
N-Methyl-4-chloro-L-phenylalanine is a valuable chiral building block in medicinal chemistry. The presence of the N-methyl group can enhance metabolic stability and conformational rigidity, while the 4-chloro-substituted phenyl ring serves as a versatile handle for late-stage functionalization. The targeted formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position is a critical strategy in library synthesis and lead optimization. However, the inherent low reactivity of the aryl chloride moiety often necessitates harsh reaction conditions and long reaction times with conventional heating.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[3][4][5] By utilizing microwave energy for rapid and uniform heating, MAOS provides a powerful tool to overcome the activation barrier of challenging reactions, making it ideally suited for the coupling of deactivated substrates like N-Methyl-4-chloro-L-phenylalanine.[6][7][8]
This guide details the principles and provides step-by-step protocols for two of the most powerful transformations for this substrate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination, both optimized for microwave conditions.
Foundational Principles
The Challenge of Coupling Aryl Chlorides
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern synthesis.[2][9] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[1] Aryl chlorides are significantly less reactive in this step than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[1][2] Overcoming this hurdle traditionally required high temperatures and extended reaction times, which can lead to degradation of sensitive substrates. The solution lies in using specialized catalytic systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.[2][10][11]
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave heating, in contrast, is a result of direct interaction between microwave energy and the molecules in the reaction mixture.[7] The two primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the solvents used in these reactions, attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular motion creates friction, generating heat quickly and uniformly throughout the sample volume.[6][12][13]
-
Ionic Conduction: If ions are present in the mixture (e.g., salts used as bases), they will migrate back and forth in the oscillating electric field. Collisions with other molecules generate heat.[6][12]
This direct energy transfer leads to spectacular reaction rate accelerations, allowing reactions to be completed in minutes instead of hours.[4][5] This rapid "flash heating" minimizes the time molecules spend at high temperatures, often reducing the formation of byproducts and improving overall product purity.[6][14]
Application Notes for Key Coupling Reactions
The following sections outline the rationale for reagent selection in Suzuki-Miyaura and Buchwald-Hartwig couplings of N-Methyl-4-chloro-L-phenylalanine.
Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species. For an aryl chloride substrate, careful selection of the catalyst, ligand, base, and solvent is critical for success.
-
Catalyst System : A palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is commonly used, which is reduced in situ to the active Pd(0) species. For aryl chlorides, ligands such as Buchwald's SPhos or XPhos are highly effective due to their steric bulk and electron-donating properties, which facilitate the oxidative addition step.[10][11]
-
Base : A base is required to activate the organoboron reagent in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are frequently used, often in an aqueous solution.[15]
-
Solvent : A polar, high-boiling point solvent capable of absorbing microwave energy is ideal. Common choices include mixtures of 1,4-dioxane/water, DMF/water, or ethanol/water.[15]
.dot
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig C-N Amination
This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. It is a cornerstone of modern medicinal chemistry for synthesizing anilines and their derivatives.
-
Catalyst System : Similar to the Suzuki reaction, a palladium source combined with a bulky, electron-rich phosphine ligand is required. Ligands like XPhos or RuPhos are state-of-the-art for coupling aryl chlorides with a wide range of amines.[16] PEPPSI-type precatalysts featuring N-heterocyclic carbene (NHC) ligands are also highly effective.[17]
-
Base : A strong, non-nucleophilic base is necessary to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can be critical and depends on the pKa of the amine coupling partner.[18]
-
Solvent : Anhydrous, aprotic solvents with high boiling points such as toluene, 1,4-dioxane, or DMF are typically used to ensure high reaction temperatures and efficient microwave absorption.
.dot
Figure 2. Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
Safety Precaution : All reactions should be performed in a dedicated microwave reactor equipped with pressure and temperature sensors. Use only appropriately sized, sealed microwave vials. Always consult the instrument's safety manual before operation.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a representative coupling of N-Methyl-4-chloro-L-phenylalanine methyl ester with 4-methoxyphenylboronic acid.
.dot
Figure 3. Experimental workflow for the microwave-assisted Suzuki-Miyaura coupling.
Reagents & Equipment:
-
N-Methyl-4-chloro-L-phenylalanine methyl ester
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous) and Degassed Deionized Water
-
10 mL microwave reaction vial with stir bar
-
Microwave chemical synthesis reactor
Step-by-Step Procedure:
-
To a 10 mL microwave vial, add N-Methyl-4-chloro-L-phenylalanine methyl ester (e.g., 114 mg, 0.5 mmol, 1.0 eq).
-
Add the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 91 mg, 0.6 mmol, 1.2 eq).
-
Add potassium carbonate (173 mg, 1.25 mmol, 2.5 eq).
-
In a separate vial, briefly purge a mixture of Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) with nitrogen or argon. Add this catalyst/ligand mixture to the reaction vial.
-
Add 4 mL of 1,4-dioxane and 1 mL of degassed water.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor. Set the reaction parameters: temperature at 120 °C, hold time of 15 minutes, with dynamic power control.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.[19]
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Optimized Condition | Rationale |
| Temperature | 120-140 °C | Sufficient thermal energy to drive the reaction without significant degradation. |
| Time | 10-20 minutes | Microwave irradiation dramatically reduces required reaction time.[15] |
| Catalyst Loading | 1-5 mol% Pd | Effective for aryl chloride coupling; can be optimized for specific substrates.[20] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Standard for Suzuki couplings, facilitating the transmetalation step. |
| Solvent System | Dioxane/H₂O (4:1) | Good microwave absorber, effectively solubilizes both organic and inorganic reagents. |
Table 1. Summary of optimized conditions for Microwave-Assisted Suzuki-Miyaura Coupling.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol describes a representative coupling of N-Methyl-4-chloro-L-phenylalanine methyl ester with morpholine.
Reagents & Equipment:
-
N-Methyl-4-chloro-L-phenylalanine methyl ester
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
10 mL microwave reaction vial with stir bar
-
Microwave chemical synthesis reactor
Step-by-Step Procedure:
-
Note : This reaction is air and moisture-sensitive. Perform additions in a glovebox or under an inert atmosphere (N₂ or Ar).
-
To an oven-dried 10 mL microwave vial, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).
-
Add N-Methyl-4-chloro-L-phenylalanine methyl ester (114 mg, 0.5 mmol, 1.0 eq) and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 eq).
-
Add 3 mL of anhydrous toluene, followed by the amine (e.g., morpholine, 52 µL, 0.6 mmol, 1.2 eq).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor. Set the reaction parameters: temperature at 100 °C, hold time of 20 minutes, with dynamic power control.[16]
-
After cooling, dilute the mixture with ethyl acetate (20 mL), filter through Celite®, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Optimized Condition | Rationale |
| Temperature | 100-120 °C | Provides sufficient energy while minimizing amine or substrate degradation.[16] |
| Time | 15-30 minutes | Microwave assistance enables rapid C-N bond formation.[21] |
| Catalyst Loading | 1-2 mol% Pd | Standard loading for efficient Buchwald-Hartwig aminations. |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base suitable for a wide range of amines. |
| Solvent System | Toluene or Dioxane | Anhydrous, aprotic solvents compatible with the strong base and catalyst system. |
Table 2. Summary of optimized conditions for Microwave-Assisted Buchwald-Hartwig Amination.
Product Characterization and Analysis
A self-validating protocol requires rigorous analysis to confirm the identity, structure, and purity of the final product.
-
Reaction Monitoring & Purity Assessment : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for monitoring the consumption of starting material and the formation of the product. These techniques are also the primary methods for determining the purity of the final compound.
-
Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure. ¹H NMR will show characteristic shifts for the newly introduced aryl or amino group, and the disappearance of the signal corresponding to the proton para to the methylamino-alkanoic acid chain. ¹³C NMR will confirm the formation of the new C-C or C-N bond.[22]
-
Molecular Weight Confirmation : High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[22]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or impure reagents.[18]2. Insufficient temperature/time.3. Incorrect base or solvent. | 1. Use fresh, high-purity reagents. Ensure ligands/catalysts are not degraded. Purify amines if necessary.[18]2. Increase microwave temperature by 10-20 °C or extend the reaction time.[13]3. Screen alternative bases (e.g., K₃PO₄ for Buchwald-Hartwig) or solvents. |
| Significant Side Products | 1. Homocoupling (in Suzuki): From the coupling of two boronic acid molecules.[19]2. Dehalogenation : Replacement of chlorine with hydrogen.[19][23]3. Racemization : Loss of stereochemical integrity at the α-carbon. | 1. Ensure the reaction is under an inert atmosphere. Use a slight excess of the aryl chloride.[19]2. Use a less active catalyst or lower the reaction temperature. Ensure the base is not overly strong.3. Microwave heating can increase the risk of epimerization.[24] Minimize reaction time and temperature where possible. Check optical purity via chiral HPLC. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Co-elution of impurities with the product. | 1. Ensure thorough filtration through Celite®. Consider a scavenger resin or treatment with a thiol-containing reagent to remove residual palladium.[19]2. Optimize the solvent system for column chromatography. Consider a different stationary phase (e.g., reverse-phase). |
Table 3. Common troubleshooting guide for microwave-assisted cross-coupling reactions.
Conclusion
The integration of microwave-assisted synthesis into cross-coupling workflows provides a robust and highly efficient platform for the derivatization of N-Methyl-4-chloro-L-phenylalanine. The protocols and principles outlined in this guide demonstrate that by using modern catalytic systems and microwave technology, the challenges associated with coupling unreactive aryl chlorides can be overcome. This approach significantly accelerates the synthesis of novel, complex molecules, directly impacting the pace and productivity of drug discovery and development programs.[3][4][25]
References
A complete list of all sources cited in this document, including full titles and verifiable URLs, is provided below.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. longdom.org [longdom.org]
- 7. epcp.ac.in [epcp.ac.in]
- 8. benthamdirect.com [benthamdirect.com]
- 9. jmcct.com [jmcct.com]
- 10. A surprisingly mild and versatile method for palladium-catalyzed Suzuki cross-couplings of aryl chlorides in the presence of a triarylphosphine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ijrpas.com [ijrpas.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rroij.com [rroij.com]
- 23. Yoneda Labs [yonedalabs.com]
- 24. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 25. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of N-Methyl-4-chloro-L-phenylalanine Building Blocks
Introduction & Strategic Analysis
The incorporation of N-methylated amino acids into peptide therapeutics is a critical strategy for improving metabolic stability, membrane permeability, and oral bioavailability.[1] The specific derivative N-Methyl-4-chloro-L-phenylalanine combines the conformational rigidity of N-methylation with the electronic and steric utility of the 4-chloro substituent (often used as a handle for further cross-coupling or to fill hydrophobic pockets).
The Synthetic Challenge
Synthesizing this building block presents a "perfect storm" of three competing chemical risks:
-
Racemization: N-methylation of activated amino acids significantly lowers the energy barrier for enolization, leading to loss of chiral purity (L
D conversion). -
Over-methylation: Direct alkylation of primary amines often results in inseparable mixtures of mono- and dimethylated (quaternary) species.
-
Dehalogenation (The 4-Cl Factor): Standard methods for N-methyl synthesis often rely on catalytic hydrogenation (e.g., reductive amination with Pd/C or Cbz removal). These conditions promote hydrogenolysis of aryl chlorides , stripping the chlorine atom and yielding simple phenylalanine.
Strategic Solution
To navigate these risks, this guide prioritizes the Freidinger Lactam (Oxazolidinone) Method utilizing Ionic Hydrogenation .
-
Why: It locks the conformation to prevent over-methylation.
-
Innovation: Instead of catalytic hydrogenation, we employ Triethylsilane (TES) and Trifluoroacetic acid (TFA) to reductively open the ring. This preserves the sensitive 4-chloro substituent.
Workflow Visualization
The following diagram outlines the decision logic and reaction flow for the recommended "Self-Validating" protocol.
Figure 1: Stepwise synthesis workflow highlighting the critical "Ionic Hydrogenation" step to preserve the aryl chloride.
Detailed Experimental Protocols
Protocol A: The Oxazolidinone Route (Gold Standard)
Recommended for gram-to-multigram scale preparation of high-purity building blocks.
Step 1: Boc-Protection
Objective: Protect the amine to prevent polymerization.
-
Suspend 4-chloro-L-phenylalanine (10.0 g, 50 mmol) in 1,4-dioxane/H₂O (1:1, 100 mL).
-
Add NaOH (2.2 g, 55 mmol) followed by Di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55 mmol).
-
Stir at RT for 12 h. Acidify to pH 2 with 1M KHSO₄.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Confirm product via TLC (ninhydrin negative).
-
Step 2: Formation of the 5-Oxazolidinone (Freidinger Lactam)
Objective: Lock the nitrogen and carboxyl group into a ring to permit mono-methylation.
-
Dissolve Boc-4-Cl-Phe-OH (from Step 1) in anhydrous Toluene (150 mL).
-
Add Paraformaldehyde (3.0 g, ~100 mmol) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.5 g).
-
Reflux using a Dean-Stark trap to remove water. Reaction is complete when water evolution ceases (~2–4 h).
-
Wash organic layer with 5% NaHCO₃ (to remove pTsOH), dry, and concentrate.
Step 3: Reductive Ring Opening (The "Ionic Hydrogenation")
Objective: Open the ring to yield the N-methyl group without removing the Chlorine. Critical Note: Do NOT use H₂/Pd-C.
-
Dissolve the oxazolidinone (5.0 g) in Chloroform (CHCl₃) (50 mL).
-
Add Triethylsilane (Et₃SiH) (3 equiv).
-
Add Trifluoroacetic Acid (TFA) (50 mL) slowly. Stir at RT for 24 h.[5]
-
Reaction Logic: TFA protonates the lactam carbonyl/Boc, initiating ring opening. Et₃SiH acts as a hydride donor to reduce the resulting iminium ion to a methyl group. The TFA simultaneously removes the Boc group.
-
-
Concentrate in vacuo to remove TFA. Precipitate with cold Diethyl Ether.
-
Result: You now have the TFA salt of H-N-Me-4-Cl-Phe-OH (Free amine, N-methylated).
-
Step 4: Fmoc Protection (Final Building Block)
-
Dissolve the crude TFA salt in H₂O/Acetone (1:1).
-
Adjust pH to 8.5 using NaHCO₃ .
-
Add Fmoc-OSu (1.1 equiv) dissolved in Acetone.
-
Stir 4 h. Acidify with HCl to pH 2. Extract with EtOAc.[5]
-
Purify via Column Chromatography (Hexane/EtOAc + 1% AcOH).
Protocol B: The Fukuyama (Sulfonamide) Route
Alternative for solid-phase synthesis or if Oxazolidinone formation fails.
-
Sulfonylation: React H-4-Cl-Phe-OMe with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine.
-
Methylation: Treat the sulfonamide with Triphenylphosphine (PPh₃) , Methanol , and DIAD (Mitsunobu conditions) OR use Dimethyl Sulfate/DBU .
-
Note: Mitsunobu is preferred to avoid racemization associated with basic alkylation.
-
-
Deprotection: Remove the o-NBS group using 2-Mercaptoethanol and DBU .
-
Hydrolysis: Saponify the methyl ester (LiOH, THF/H₂O) carefully to avoid racemization.
Quality Control & Data Analysis
Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Reverse Phase (H₂O/MeCN + 0.1% TFA) |
| Chiral Purity | > 99.0% ee (Enantiomeric Excess) | Chiralpak AD-H or OD-H (Hexane/IPA) |
| Identity (MS) | [M+H]⁺ consistent with MW | ESI-MS |
| Chlorine Content | Presence confirmed | Elemental Analysis or MS Isotope Pattern (3:1 ratio for ³⁵Cl:³⁷Cl) |
| Proton NMR | N-Me singlet @ ~2.8-3.0 ppm | ¹H NMR (DMSO-d₆) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Chlorine | Hydrogenolysis occurred.[7] | Ensure no Pd/C or H₂ gas was used. Use Et₃SiH/TFA exclusively for reduction. |
| Racemization (>5% D-isomer) | High pH or high temp during coupling. | Keep coupling/cyclization temps < 80°C. Avoid strong bases (NaH) in alkylation steps. |
| Incomplete Ring Opening | Insufficient Silane or Acid. | Increase TFA concentration to 50% v/v. Ensure Et₃SiH is fresh. |
| Low Yield in Step 2 | Water stalling the equilibrium. | Reactivate molecular sieves or refresh Dean-Stark solvent. |
References
-
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry, 48(1), 77–81. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-alpha-amino acids.[3][4][7][8][9][10][11] Chemical Reviews, 104(11), 5823–5846. Link
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[3][4][7][8][9][10][11][12] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. N-METHYL-L-PHENYLALANINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Solution-Phase Synthesis Utilizing N-Methyl-4-chloro-L-phenylalanine
Foreword: The Strategic Value of N-Methyl-4-chloro-L-phenylalanine in Modern Drug Discovery
The pursuit of peptide-based therapeutics is often a balancing act between mimicking natural biological activity and engineering robust pharmacokinetic profiles. Unmodified peptides are susceptible to rapid enzymatic degradation and exhibit poor membrane permeability, limiting their therapeutic potential. The strategic incorporation of modified amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming these intrinsic limitations.[1][2]
N-Methyl-4-chloro-L-phenylalanine is a uniquely valuable building block in this endeavor. It combines two critical modifications:
-
N-methylation: The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor, which restricts the peptide backbone's conformational freedom and increases lipophilicity.[3] This modification is a well-established strategy to enhance metabolic stability against proteases and improve passive diffusion across cellular membranes, potentially leading to oral bioavailability.[2][4][5]
-
Para-chlorination: The chlorine atom on the phenyl ring introduces a site for halogen bonding and other non-covalent interactions, which can modulate receptor binding affinity and specificity. It also further increases the hydrophobicity of the side chain.
This application note provides a detailed guide to the principles and protocols for incorporating N-Methyl-4-chloro-L-phenylalanine into peptide chains using solution-phase synthesis. We will delve into the causality behind procedural choices, addressing the inherent synthetic challenges posed by this sterically hindered amino acid, and provide robust, self-validating protocols for its successful application.[6]
Core Principles: Navigating the Challenges of Sterically Hindered Couplings
The primary synthetic challenge when incorporating N-methylated amino acids is the steric hindrance imposed by the methyl group on the secondary amine.[3][7] This bulkiness significantly reduces the nucleophilicity of the nitrogen atom, making peptide bond formation sluggish and inefficient compared to standard primary amino acids. Consequently, this can lead to low yields, incomplete reactions, and the formation of difficult-to-remove side products.[3]
Overcoming this hurdle requires a departure from standard peptide coupling conditions and a strategic selection of reagents and reaction parameters.
The Critical Choice: High-Potency Coupling Reagents
Standard carbodiimide activators (e.g., DCC, EDC) are often insufficient to achieve efficient coupling with N-methylated residues. The synthesis demands the use of more potent, third-generation uronium or phosphonium salt-based reagents. These reagents react with the N-protected amino acid's carboxyl group to form a highly activated species that can react effectively with the sterically hindered N-methyl amine.
| Reagent Class | Examples | Mechanism & Rationale | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU | Form highly reactive O-acylisourea intermediates that rapidly convert to activated esters (e.g., HOAt esters). HOAt is superior to HOBt in preventing racemization and accelerating coupling rates, especially for hindered systems.[7] | Highly effective and the modern standard for difficult couplings. Can cause guanidinylation of the N-terminal amine if pre-activation times are too long or excess reagent is used.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Generate activated phosphonium esters. PyAOP, which contains a built-in HOAt moiety, is particularly effective for coupling N-methylated amino acids and minimizing side reactions.[8] | Excellent choices for hindered couplings. Generally produce fewer side reactions than some uronium salts but can be more expensive. |
| Mixed Anhydrides | Pivaloyl Anhydride (Piv₂O) | Forms a mixed anhydride with the N-protected amino acid. This is a highly reactive species that can drive the coupling reaction. | A cost-effective and powerful alternative, achieving high yields without the need for a base under moderate temperatures, which helps suppress racemization.[9] |
Protecting Group Strategy for Solution-Phase Synthesis
A logical and orthogonal protecting group strategy is fundamental to successful multi-step solution-phase synthesis.
-
α-Amino Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is the preferred choice. Its removal under mild basic conditions (typically 20% piperidine in DMF) is orthogonal to the acid-labile side-chain protecting groups and the final C-terminal deprotection step.[5][10]
-
Carboxyl Protection: For the C-terminus of the peptide chain, simple esters such as methyl (OMe) or benzyl (OBn) esters are commonly used. They are stable throughout the coupling and Fmoc-deprotection cycles. The methyl ester can be removed via saponification (e.g., with LiOH or NaOH), while the benzyl ester is typically removed by catalytic hydrogenation at the final stage of the synthesis.
Experimental Workflows & Protocols
The following diagram illustrates the fundamental iterative workflow for solution-phase peptide synthesis.
Caption: Iterative workflow for solution-phase peptide synthesis.
Protocol 1: HATU-Mediated Synthesis of a Dipeptide
This protocol details the coupling of Fmoc-N-Methyl-4-chloro-L-phenylalanine to a generic amino acid methyl ester (e.g., H-Gly-OMe).
Materials:
-
Fmoc-N-Methyl-4-chloro-L-phenylalanine (1.0 eq)
-
Amino Acid Methyl Ester HCl salt (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Fmoc-N-Methyl-4-chloro-L-phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration). Stir the solution under an inert atmosphere (N₂ or Ar).
-
Amine Neutralization & Activation: In a separate flask, suspend the amino acid methyl ester HCl salt (1.1 eq) in DMF. Add DIPEA (2.0 eq) to neutralize the salt and generate the free amine. Stir for 5-10 minutes.
-
Coupling Initiation: Add the free amine solution from step 2 to the activated acid solution from step 1. Add the remaining portion of DIPEA (1.0 eq) to the reaction mixture.
-
Causality Note: HATU and the carboxyl group form a highly reactive O-acylisourea intermediate in the presence of a base. This intermediate rapidly couples with the nucleophilic amine. DIPEA is a non-nucleophilic hindered base used to activate the HATU and neutralize the HCl salt without competing in the coupling reaction.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed. For particularly stubborn couplings, the temperature can be raised to 40-50 °C.
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing Ethyl Acetate. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.
-
Brine (1x) to reduce the water content in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure, protected dipeptide.
Protocol 2: N-terminal Fmoc-Group Deprotection
This protocol removes the Fmoc protecting group to liberate the N-terminal secondary amine for the next coupling step.
Materials:
-
Fmoc-protected peptide from the previous step (1.0 eq)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in the 20% piperidine/DMF solution.
-
Deprotection Reaction: Stir the solution at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Causality Note: Piperidine is a secondary amine base that removes the Fmoc group via a β-elimination mechanism. The resulting dibenzofulvene byproduct is scavenged by excess piperidine to prevent side reactions.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. Co-evaporate with toluene (2-3x) to remove residual piperidine azeotropically.
-
Purification: The crude deprotected peptide can often be used directly in the next coupling step after ensuring all piperidine is removed. If impurities are present, an aqueous work-up or silica gel plug filtration may be necessary.
Purification and Characterization Strategy
Purification: Reversed-Phase HPLC
The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]
-
Principle: The separation is based on the hydrophobicity of the peptide and any impurities. The crude product is loaded onto a non-polar stationary phase (typically C18-modified silica), and a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase is used for elution.[12]
-
Mobile Phase: A standard mobile phase system is:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Causality Note: TFA acts as an ion-pairing agent, protonating residual silanols on the stationary phase and acidic residues on the peptide. This minimizes secondary interactions and leads to sharper, more symmetrical peaks.[11]
-
-
Detection: Peptides are monitored by UV absorbance, typically at 210-220 nm, which corresponds to the absorbance of the peptide backbone amide bonds.[12]
Characterization
-
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product by integrating the area of the product peak relative to all other peaks.
-
Identity Confirmation: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is essential to confirm that the observed molecular weight matches the calculated mass of the target peptide.
-
A Note on N-Methylated Peptides: It is common for N-methylated peptides to show broad or multiple peaks on HPLC profiles. This is due to the slow interconversion between the cis and trans conformers of the N-methylated amide bond, which can be resolved by the HPLC system.[8] Running the analysis at an elevated temperature (e.g., 40-60 °C) can often coalesce these peaks into a single, sharper peak.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for conditions. 3. Short reaction time. | 1. Switch to a more potent reagent (e.g., from PyBOP to HATU). 2. Increase reaction temperature to 40-50 °C or use microwave assistance.[13] 3. Increase reaction time and monitor carefully with LC-MS. |
| Low Yield After Work-up | 1. Product is partially soluble in the aqueous phase. 2. Incomplete reaction. | 1. Back-extract the aqueous layers with the organic solvent (e.g., EtOAc) to recover dissolved product. 2. See "Incomplete Coupling" above. |
| Racemization | 1. Excessive base or prolonged exposure to base. 2. Over-activation of the carboxylic acid. 3. High reaction temperatures. | 1. Use a weaker, more hindered base like N-methylmorpholine (NMM) instead of DIPEA.[7] 2. Avoid long pre-activation times before adding the amine component. |
| Multiple Peaks in Final HPLC | 1. Presence of impurities. 2. Cis/trans isomers of the N-methyl amide bond.[8] | 1. Confirm identity of peaks with Mass Spectrometry. Re-purify if necessary. 2. Analyze the sample using a heated HPLC column (40-60 °C) to promote rapid isomerization and peak coalescence. |
Concluding Remarks
The incorporation of N-Methyl-4-chloro-L-phenylalanine is a powerful strategy for enhancing the drug-like properties of synthetic peptides. While its synthesis presents challenges due to steric hindrance, these can be reliably overcome through the judicious selection of high-activity coupling reagents, optimized reaction conditions, and robust purification protocols. The methodologies outlined in this document provide a validated framework for researchers and drug development professionals to successfully leverage this valuable building block in their synthetic campaigns, paving the way for novel peptide therapeutics with superior performance.
References
-
Should My Peptide Be Methylated? - LifeTein. (2025, September 25). LifeTein. [Link]
-
Albericio, F., & Kruger, H. G. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. [Link]
-
Del Duca, D., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Albericio, F., & Kruger, H. G. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025, September 3). ChemRxiv. [Link]
-
Amino Acid-Protecting Groups. (2009, April 13). ResearchGate. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. [Link]
-
(PDF) Synthesis of N-methylated cyclic peptides. (2025, August 9). ResearchGate. [Link]
-
Basso, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Semantic Scholar. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Anaspec. [Link]
-
De Marco, R., & Tolomeo, F. (2013). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 11(23), 3786-3796. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). PMC. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab. [Link]
-
Albericio, F., & Subirós-Funosas, R. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
- US20090264620A1 - N-Methylation of amino acids. (n.d.).
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- WO2019217116A1 - Method for solution-phase peptide synthesis. (n.d.).
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. [Link]
-
Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (n.d.). Semantic Scholar. [Link]
- US4584399A - Purification of L-phenylalanine. (n.d.).
-
Strategic peptide purification. (n.d.). YMC America. [Link]
-
Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (2025, November 9). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Fmoc-Phe(4-Cl)-OH [175453-08-4]. (n.d.). Peptides. [Link]
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- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 3. lifetein.com [lifetein.com]
- 4. asianpubs.org [asianpubs.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scispace.com [scispace.com]
- 11. lcms.cz [lcms.cz]
- 12. bachem.com [bachem.com]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Designing protease-resistant peptides with N-Methyl-4-chloro-L-phenylalanine
Designing Protease-Resistant Peptides with N-Methyl-4-chloro-L-phenylalanine
Abstract & Introduction
Peptide therapeutics often suffer from rapid in vivo clearance due to enzymatic degradation. A critical failure point is the proteolytic cleavage of hydrophobic residues by chymotrypsin-like serine proteases. This guide details the strategic incorporation of N-Methyl-4-chloro-L-phenylalanine (N-Me-4-Cl-Phe) —a dual-modified residue designed to halt proteolytic attack through two synergistic mechanisms: backbone modification (N-methylation) and side-chain steric/electronic modulation (4-chloro substitution).
This document provides a validated workflow for the design, synthesis, and stability assessment of peptides containing this "fortified" residue.
Mechanistic Basis
The N-Me-4-Cl-Phe motif addresses the two primary requirements for substrate recognition by chymotrypsin:
-
Backbone Hydrogen Bonding (The N-Methyl Effect): Proteases require a hydrogen bond donor (amide proton) on the scissile bond to stabilize the transition state. N-methylation replaces this proton with a methyl group, eliminating the H-bond donor and introducing steric clash that prevents the enzyme from accessing the peptide backbone.
-
S1 Pocket Occupancy (The 4-Chloro Effect): Chymotrypsin targets aromatic side chains (Phe, Tyr, Trp). The addition of a chlorine atom at the para position of the phenyl ring increases lipophilicity and steric bulk. While the residue still fits into the hydrophobic S1 pocket, the tight fit combined with the N-methyl group creates a "molecular anchor" that binds but resists hydrolysis, effectively acting as a local inhibitor or metabolically stable point.
Figure 1: Mechanistic comparison of proteolytic susceptibility between natural Phenylalanine and the N-Me-4-Cl-Phe analog.
Protocol: Solid Phase Peptide Synthesis (SPPS)
Challenge: The N-methyl group introduces significant steric hindrance.[1] The most difficult step is not coupling the N-Me-4-Cl-Phe itself, but coupling the next amino acid onto the secondary amine of the N-Me-4-Cl-Phe residue.
Materials:
-
Resin: Rink Amide (0.6 mmol/g loading recommended).
-
Fmoc-N-Me-4-Cl-Phe-OH (Commercially available or pre-synthesized).
-
Activators: HATU, HOAt (1-Hydroxy-7-azabenzotriazole).[2]
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Monitoring: Chloranil Test (Ninhydrin is ineffective for secondary amines).
Step-by-Step Synthesis Workflow
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Standard Elongation: Couple amino acids up to the position preceding the modification using standard HBTU/DIPEA protocols.
-
Coupling Fmoc-N-Me-4-Cl-Phe-OH:
-
Note: This coupling is moderately difficult due to the bulky side chain.
-
Mix: 4 eq. Fmoc-N-Me-4-Cl-Phe-OH + 3.9 eq. HATU + 4 eq. HOAt + 8 eq. DIPEA in DMF.[3]
-
Reaction: Shake for 2 hours at Room Temperature (RT).
-
QC: Perform standard Ninhydrin test (should be negative/yellow).
-
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
CRITICAL STEP: Coupling ONTO the N-Methyl Residue:
-
The secondary amine is a poor nucleophile. Standard HBTU will fail.
-
Reagents: Use HATU/HOAt or PyBroP .
-
Cocktail: Dissolve 5 eq. of the next Fmoc-Amino Acid, 5 eq. HATU, 5 eq. HOAt, and 10 eq. DIPEA in minimal DMF.
-
Reaction: Double couple.
-
Round 1: 2 hours at RT.
-
Round 2: Fresh reagents, 2 hours at RT (or overnight).
-
-
QC (Chloranil Test):
-
Add 2 drops of 2% acetaldehyde in DMF + 2 drops of 2% chloranil in DMF to a few resin beads.
-
Blue beads = Secondary amine present (Incomplete coupling).
-
Colorless/Yellow beads = Coupling complete.
-
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Protocol: Proteolytic Stability Assay (Chymotrypsin)
This assay quantifies the resistance conferred by the modification against its specific protease target.
Reagents:
- -Chymotrypsin (Sigma, Type II from bovine pancreas).
-
Reaction Buffer: 100 mM Tris-HCl, 10 mM CaCl
, pH 7.8.[4] -
Internal Standard: Caffeine or a non-degradable peptide analog.
Experimental Procedure
| Step | Action | Details |
| 1. Prep | Substrate Sol. | Dissolve peptide to 200 |
| 2. Enzyme | Enzyme Sol. | Prepare 2 units/mL Chymotrypsin in Buffer (Fresh). |
| 3. Start | Incubation | Mix 100 |
| 4. Sampling | Time Points | Take 20 |
| 5. Quench | Termination | Add aliquot immediately to 80 |
| 6. Analysis | LC-MS | Centrifuge (10,000g, 5 min). Inject supernatant onto C18 column. |
Data Analysis:
-
Plot ln(% remaining) vs. time .
-
The slope of the line is
(degradation rate constant). -
Calculate Half-life:
.
Protocol: Plasma Stability Assay
A broader assessment of stability against a mix of serum proteases.
Reagents:
-
Pooled Human or Rat Plasma (heparinized).
-
PBS (Phosphate Buffered Saline).
Experimental Procedure
-
Equilibration: Thaw plasma at 37°C. Centrifuge to remove cryoprecipitates.
-
Spiking: Dilute peptide stock (in water/DMSO) into plasma to a final concentration of 5
M. (Keep DMSO < 1%). -
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Remove 50
L aliquots at t = 0, 0.5, 1, 2, 4, 8, 24 hours. -
Precipitation: Add aliquot to 200
L cold Acetonitrile (containing Internal Standard). Vortex 30s. -
Clarification: Centrifuge at 14,000 rpm for 10 mins at 4°C.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode for highest sensitivity).
Workflow Visualization
Figure 2: Integrated workflow for the production and validation of protease-resistant peptides.
References
-
Biron, E., et al. (2006).[5] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.
-
Chatterjee, J., et al. (2008).[3] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
-
Teixidó, M., et al. (2005).[3] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[3][6][7]
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.
-
Werner, H.M., et al. (2012). "Use of Halogenated Phenylalanine Derivatives for Peptide Stabilization." ChemBioChem.
Sources
- 1. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Chymotrypsin [sigmaaldrich.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in N-Methyl-4-chloro-L-phenylalanine coupling
Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from steric hindrance during the synthesis of N-methylated peptides, with a specific focus on the coupling of N-Methyl-4-chloro-L-phenylalanine.
The Challenge: Steric Hindrance in N-Methylated Amino Acid Coupling
The incorporation of N-methylated amino acids, such as N-Methyl-4-chloro-L-phenylalanine, into peptide sequences is a valuable strategy for enhancing the pharmacokinetic properties of peptide drug candidates.[1][2][3] N-methylation can improve metabolic stability, cell permeability, and receptor binding affinity.[1][3][4] However, the presence of the N-methyl group introduces significant steric bulk around the nitrogen atom, which hinders the approach of the activated amino acid and reduces the nucleophilicity of the secondary amine.[5] This steric hindrance often leads to incomplete or slow coupling reactions when using standard peptide synthesis protocols.[5][6]
This guide will provide you with the necessary information and protocols to overcome these challenges and successfully synthesize your target N-methylated peptide.
Frequently Asked Questions (FAQs)
Q1: Why is coupling N-Methyl-4-chloro-L-phenylalanine so difficult?
The primary challenge is steric hindrance. The methyl group on the amine, combined with the bulky 4-chlorophenyl side chain, creates a sterically congested environment around the nitrogen atom. This makes it difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond. Additionally, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine.[5]
Q2: Can I use standard coupling reagents like DCC or DIC/HOBt?
While cost-effective for unhindered amino acids, standard carbodiimide reagents like DCC and DIC, even with additives like HOBt, are often inefficient for coupling sterically hindered N-methylated amino acids and may lead to low yields and slow reaction rates.[5][6][7] More potent activating agents are generally required.
Q3: What are the recommended coupling reagents for N-Methyl-4-chloro-L-phenylalanine?
For difficult couplings involving N-methylated amino acids, high-reactivity uronium/aminium salts or phosphonium salts are recommended.[5][7]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[5][8][9] HATU, in particular, is often considered a gold standard for such challenging couplings due to its high efficiency and ability to suppress racemization.[7][8]
-
Phosphonium Salts: PyBOP, PyAOP, and PyBroP are excellent choices.[5][7] PyAOP and PyBroP are generally more reactive than PyBOP and are particularly effective for coupling N-methylated amino acids.[7][8][10][11]
Q4: How do I monitor the progress of the coupling reaction?
The standard ninhydrin (Kaiser) test is not reliable for monitoring the coupling to a secondary amine like an N-methylated amino acid, as it typically gives a weak or no color change.[9][12] The bromophenol blue test is a recommended alternative for detecting unreacted N-methyl amines on the solid support.[5][9][12] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[9]
Q5: What is epimerization and how can I minimize it during the coupling of N-Methyl-4-chloro-L-phenylalanine?
Epimerization is the change in the stereochemical configuration at the alpha-carbon of the amino acid being activated, leading to the formation of diastereomeric impurities that can be difficult to separate.[13][14] It is a significant risk in peptide synthesis, especially with hindered amino acids.[13][15] To minimize epimerization:
-
Use coupling reagents known for low racemization, such as HATU, PyAOP, or COMU.[7][8]
-
Avoid prolonged pre-activation times.
-
Work at lower temperatures when possible, although this may slow down the already challenging coupling reaction.[7][15]
-
The choice of base can also influence epimerization. Less hindered bases like collidine are sometimes preferred over DIPEA.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low Coupling Yield
Symptoms:
-
Positive bromophenol blue test (blue or green resin) after coupling.[9]
-
Presence of deletion sequences (missing the intended amino acid) in the final product, as determined by mass spectrometry.[5][16]
Potential Causes:
-
Insufficiently reactive coupling reagent: Standard reagents are often not potent enough.[5]
-
Steric hindrance: The primary obstacle to successful coupling.[5]
-
Peptide aggregation: The growing peptide chain on the solid support can aggregate, blocking reactive sites.[5]
Solutions:
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more powerful coupling reagent. A comparison of commonly used high-reactivity reagents is provided in the table below.
-
Perform a double coupling. If the first coupling is incomplete, repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[9][17]
-
Increase the reaction time. For difficult couplings, extending the reaction time to several hours or even overnight may be necessary.[7]
-
Consider microwave-assisted peptide synthesis (MAPS). Microwave energy can accelerate slow coupling reactions and help overcome steric hindrance.[5][18]
-
-
Address Peptide Aggregation:
Table 1: Comparison of Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | High coupling efficiency, low racemization, widely used for difficult couplings.[7][8][9] | Higher cost. Can cause guanidinylation of the N-terminal amine if used in large excess.[5][20] |
| HCTU | Uronium/Aminium | Similar efficiency to HATU but often more cost-effective.[21] | Can also cause guanidinylation.[21] |
| COMU | Uronium/Aminium | Comparable efficiency to HATU, with improved safety (non-explosive byproducts) and better solubility.[7][8] | Solution stability can be a concern for automated synthesizers requiring pre-prepared solutions.[20] |
| PyBOP | Phosphonium | Highly efficient and widely used. Does not cause guanidinylation.[7][20] | Higher cost compared to carbodiimides. |
| PyAOP | Phosphonium | More reactive than PyBOP, excellent for highly hindered couplings and suppressing racemization.[7][10][11] | Higher cost. |
| PyBroP | Phosphonium | Even more reactive than PyAOP, can be effective for the most stubborn couplings.[8][9][22] | High reactivity may lead to side reactions with sensitive amino acids. |
Problem 2: Epimerization
Symptoms:
-
Presence of a diastereomeric impurity with the same mass as the desired product in the HPLC or mass spectrum analysis.
-
Broad or split peaks in the HPLC chromatogram.
Potential Causes:
-
Over-activation of the amino acid: Prolonged exposure of the activated amino acid to a basic environment can lead to the formation of an oxazolone intermediate, which is prone to racemization.[7][14]
-
Highly basic reaction conditions: The use of strong, hindered bases can promote epimerization.[13]
-
Slow coupling reaction: A slow reaction between the activated amino acid and the sterically hindered N-methyl amine increases the time the activated species is susceptible to epimerization.[13]
Solutions:
-
Choice of Reagents and Additives:
-
Control of Reaction Conditions:
-
Minimize pre-activation time: Add the activating agent to the amino acid solution immediately before adding it to the resin.
-
Base selection: Consider using a weaker or less hindered base, such as collidine, in place of DIPEA.
-
Temperature control: If feasible, perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of epimerization.[15]
-
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of N-Methyl-4-chloro-L-phenylalanine
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-4-chloro-L-phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended.
-
Monitoring: Take a small sample of the resin, wash thoroughly with DMF and then methanol, and perform the bromophenol blue test.[9]
-
Yellow beads: Coupling is complete. Proceed to washing.
-
Blue/green beads: Coupling is incomplete.
-
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 3-5 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin under vacuum.
Protocol 2: Bromophenol Blue Test for Secondary Amines
-
Prepare Test Solution: Dissolve approximately 2-3 mg of bromophenol blue in 10 mL of DMF.
-
Test Procedure:
-
Take a small sample of resin beads (1-5 mg) after the coupling reaction and wash them thoroughly with DMF and then methanol to remove any residual base.
-
Add a few drops of the bromophenol blue solution to the resin beads.
-
Observe the color of the beads and the solution.
-
Positive (incomplete coupling): Blue or greenish-blue beads.
-
Negative (complete coupling): Yellow beads with a yellow/light green solution.
-
Diagrams
Workflow for Troubleshooting Low Coupling Yield
Caption: Simplified mechanism of HATU-mediated coupling.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6603.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
ChemAxon. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
ChemRxiv. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Retrieved from [Link]
-
Waseda University. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]
-
MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Brieflands. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Retrieved from [Link]
-
ACS Publications. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Synthesis of Peptides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved from [Link]
-
Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Retrieved from [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. nbinno.com [nbinno.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
Troubleshooting difficult couplings with N-Methyl-4-chloro-L-phenylalanine
Technical Support Center: Difficult Peptide Couplings Topic: Troubleshooting N-Methyl-4-chloro-L-phenylalanine (N-Me-4-Cl-Phe) Ticket ID: #NME-CL-PHE-001
Executive Summary
N-Methyl-4-chloro-L-phenylalanine presents a "perfect storm" of peptide synthesis challenges. You are fighting two opposing forces:
-
Steric Bulk (The N-Methyl Group): When this residue acts as the nucleophile (amine), the methyl group physically obstructs the approach of the activated carboxylate, drastically reducing reaction rates.[1]
-
Electronic Activation (The 4-Chloro Substituent): When this residue acts as the electrophile (carboxylic acid), the electron-withdrawing chlorine atom (via inductive effects) increases the acidity of the
-proton. Combined with the N-methyl group's inability to form a stable oxazolone, this makes the residue hyper-sensitive to racemization .
This guide provides self-validating protocols to navigate these extremes without compromising chiral integrity or yield.
Part 1: Diagnostic Decision Matrix
Before proceeding, identify which side of the coupling is failing.
Visual 1: Reagent Selection Logic Flow
(Use this logic to select your protocol below)
Caption: Decision matrix for selecting coupling conditions based on the role of the N-methylated residue.
Part 2: Scenario A - Coupling TO N-Me-4-Cl-Phe
The Problem: The residue is on the resin (or amine component).[1] The N-methyl group creates a steric wall.[1] The 4-chloro group reduces the nucleophilicity of the amine slightly, compounding the difficulty.
Protocol A1: The "Gold Standard" (HATU/HOAt)
Use this for standard difficult couplings.
-
Stoichiometry: Use 4 equiv of Amino Acid and 3.9 equiv of HATU.
-
Base: Use 8 equiv of DIPEA (Diisopropylethylamine).
-
Pre-activation: CRITICAL. Activate for exactly 30 seconds before adding to the resin.
-
Why? Long pre-activation with uronium salts (HATU) in the presence of hindered amines can lead to guanidinylation , where the coupling reagent reacts with the amine permanently, capping the chain [1].
-
-
Reaction Time: 2 x 2 hours (Double couple).
Protocol A2: The "Nuclear Option" (Ghosez's Reagent)
Use this when HATU fails or if the incoming amino acid is also sterically hindered (e.g., Val, Ile, or another N-Me).
This method generates an acid chloride in situ under neutral conditions, creating a hyper-reactive electrophile small enough to bypass steric hindrance [2].
Reagents:
-
Incoming Fmoc-Amino Acid (3 equiv)
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (3 equiv)
-
Sym-collidine (2,4,6-trimethylpyridine) (3 equiv) — Acts as an acid scavenger without causing racemization.
-
DCM (Dichloromethane) — Required solvent for this reaction.[4]
Step-by-Step:
-
Generation: Dissolve Fmoc-AA in dry DCM under inert gas (
/Ar). Add Ghosez's reagent.[5][6][7] Stir for 15 minutes at room temperature. -
Verification: (Optional) Check TLC; the acid chloride is usually visible/distinct.
-
Coupling: Add the solution directly to the resin-bound N-Me-4-Cl-Phe.
-
Base Addition: Immediately add the Sym-collidine.
-
Duration: Shake for 1–2 hours.
Part 3: Scenario B - Coupling OF N-Me-4-Cl-Phe
The Problem: You are activating the Carboxyl group of N-Me-4-Cl-Phe.[8]
The Risk: Racemization.
Standard amino acids form oxazolones upon activation, which are relatively stable. N-methyl amino acids cannot form neutral oxazolones; they form cationic oxazolium intermediates. The 4-chloro substituent on the phenyl ring withdraws electrons, making the
Visual 2: The Racemization Trap
Caption: Pathway of racemization for N-methylated residues. The 4-Cl group accelerates the proton loss step.
Protocol B1: Low-Racemization Activation
Strict adherence to base strength is required.
-
Reagent: COMU or PyOxim .[9]
-
Why? These are based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which is superior to HOBt/HOAt in suppressing racemization for N-methyl couplings [4].
-
-
Base: Sym-collidine (TMP) .
-
Why? pKa ~7.4 vs DIPEA pKa ~10.5. Collidine is strong enough to drive the reaction but too weak to strip the acidic
-proton of the 4-Cl-Phe derivative [5].
-
-
Temperature: 0°C for pre-activation , then Room Temperature for coupling.
-
Never heat this coupling.
-
Data Table: Base Effectiveness on Racemization
| Base Used | pKa (approx) | % Racemization Risk (N-Me-AA) | Recommendation |
| DIPEA | 10.5 | High (>10%) | AVOID |
| NMM | 7.4 | Moderate | Acceptable |
| Sym-Collidine | 7.4 | Low (<1%) | PREFERRED |
| None (Acid Chloride) | N/A | Low | Good alternative |
Part 4: Troubleshooting FAQ
Q1: I see a "deletion sequence" (missing N-Me-4-Cl-Phe) in my Mass Spec. What happened? A: This is likely Guanidinylation . If you used HATU/HBTU and pre-activated for >2 minutes, the uranium salt capped your amine.
-
Fix: Switch to PyAOP (Phosphonium salt). It cannot form guanidines. Alternatively, add the HATU to the resin-AA mixture rather than pre-activating in a separate vial [1].
Q2: I have a mass of [M-2]+ or [M-18]+? A: You likely formed a Diketopiperazine (DKP) . If N-Me-4-Cl-Phe is the second residue (dipeptide stage) and you deprotect the Fmoc, the free amine can bite back onto the C-terminal ester, cleaving the dipeptide off the resin.
-
Fix: Use Trityl linkers (cleave with 1% TFA) or use extremely bulky resins (2-chlorotrityl chloride). Avoid leaving the dipeptide Fmoc-deprotected for long periods.
Q3: The coupling is stuck at 60% conversion despite using Ghosez's reagent. A: Check your solvent. Ghosez's reagent requires non-nucleophilic solvents. If your DMF is wet (contains amines/water), it destroys the reagent.
-
Fix: Use anhydrous DCM or THF for the activation step. Perform a "Magic Mixture" wash (DCM/DMF/NMP 1:1:1) before coupling to disrupt aggregation.[12]
References
-
Carpino, L. A., et al. (1995). Racemization of N-Methyl Amino Acids during Peptide Synthesis.[13][14][15][16] Journal of Organic Chemistry. Link (Discusses guanidinylation and racemization mechanisms).
-
Ghosez, L., et al. (1979).[6] Synthesis of acyl chlorides under neutral conditions.[6] Journal of the Chemical Society, Chemical Communications.[6] Link (The foundational protocol for Ghosez's reagent).
-
Teixidó, M., et al. (2005).[11] Solid-Phase Synthesis of N-Methylated Peptides.[1][3][13][15][17] Journal of Peptide Science.[11] Link (Comprehensive review on N-methyl coupling challenges).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[8] Chemical Reviews. Link (Authoritative comparison of HATU, COMU, and Oxyma).
-
Coste, J., et al. (1991).[11] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts. Tetrahedron Letters.[6][11] Link (Protocol for phosphonium salts in difficult couplings).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. peptide.com [peptide.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Solving Solubility Issues with Chlorinated Phenylalanine Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with chlorinated phenylalanine-containing peptides. The incorporation of chlorinated phenylalanine, a non-canonical amino acid, is a powerful strategy for modulating peptide structure, stability, and receptor interactions.[1] However, the increased hydrophobicity imparted by the chlorine atom frequently leads to significant solubility challenges.[2][3]
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these hurdles and ensure the success of your experiments.
Foundational Knowledge: Why Are Chlorinated Phenylalanine Peptides So Difficult to Dissolve?
The root of the solubility problem lies in the physicochemical properties of the peptide sequence.
-
Increased Hydrophobicity : Phenylalanine itself is a hydrophobic amino acid. The addition of a chlorine atom to the phenyl ring further increases its non-polar character. Peptides with a high content (>50%) of hydrophobic residues, including chlorinated phenylalanine, are often poorly soluble in aqueous solutions.[4][5][6]
-
Intermolecular Aggregation : Hydrophobic regions on different peptide chains tend to interact with each other to minimize their exposure to water. This leads to the formation of insoluble aggregates. Peptides rich in residues like Val, Ile, Leu, and chlorinated Phe are particularly prone to forming stable β-sheet structures, which drive aggregation.[7]
-
Hydrogen Bonding : In addition to hydrophobic interactions, peptides with a high proportion of certain residues can form extensive intermolecular hydrogen bonds, leading to the formation of gels or precipitates in aqueous solutions.[5][8]
Understanding these driving forces is the first step in designing an effective solubilization strategy. The goal is always to disrupt these intermolecular interactions and allow the solvent to properly surround each individual peptide chain.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm starting a new project. How do I preemptively assess the solubility of my chlorinated phenylalanine peptide?
A1: A proactive approach is always better than a reactive one. Before you even attempt to dissolve your peptide, perform a quick sequence analysis.
Step 1: Calculate the Net Charge at Neutral pH A simple calculation can provide a strong clue about where to start.[8][9]
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the net charge.
Step 2: Determine the Hydrophobic Residue Content
-
Count the number of hydrophobic residues (e.g., Phe, Cl-Phe, Trp, Leu, Ile, Val, Met, Ala, Tyr).
-
If this number is greater than 50% of the total number of amino acids, your peptide is highly hydrophobic and will likely require an organic solvent.[4][5]
This initial assessment will guide you through the decision-making process illustrated in the workflow below.
Q2: My chlorinated phenylalanine peptide is highly hydrophobic and won't dissolve in water or simple buffers. What is the standard protocol?
A2: This is the most common scenario. For highly hydrophobic peptides, an organic co-solvent is necessary. Dimethyl sulfoxide (DMSO) is typically the first choice due to its powerful solubilizing properties and relatively low toxicity in many biological assays.[4][5]
Protocol 1: Solubilization of a Highly Hydrophobic Peptide
-
Preparation : Before opening, centrifuge the vial of lyophilized peptide (e.g., 10,000 x g for 1 min) to pellet all the powder at the bottom of the tube.[4] Always test solubility on a small aliquot (e.g., 1 mg) first.[10]
-
Initial Dissolution : Add a minimal volume of pure, anhydrous DMSO directly to the lyophilized peptide to create a high-concentration stock solution. Vortex or sonicate briefly (3 x 10 seconds) to aid dissolution.[4] The goal is to achieve a clear, particle-free solution.
-
Causality : It is critical to fully dissolve the peptide in the 100% organic solvent first. The rate of dissolution is much higher in the pure solvent than in a solvent/water mixture.[8]
-
-
Aqueous Dilution : This is the most critical step. Add your desired aqueous buffer (e.g., PBS, Tris) to the DMSO stock solution very slowly, in a dropwise manner, while continuously vortexing or stirring .[11]
-
Causality : Rapidly adding the aqueous buffer creates areas of localized high peptide concentration where the solvent is no longer primarily organic. This causes the hydrophobic peptide to immediately crash out of solution. Slow, agitated addition maintains a homogenous environment, allowing for gradual and successful dilution.
-
-
Final Check : After dilution, centrifuge the solution at high speed (e.g., >10,000 x g for 5 minutes) to pellet any undissolved micro-particulates.[12][13] Carefully transfer the supernatant to a new, sterile tube. A truly solubilized peptide will result in a perfectly clear solution.[4]
| Solvent | Pros | Cons & Cautions |
| DMSO | Excellent solubilizing power for hydrophobic peptides. Low toxicity for most cell-based assays at <1% (v/v).[4][12] | Can oxidize Cysteine (Cys) and Methionine (Met) residues. [4][8][14] Incompatible with some assays. |
| DMF | Good alternative to DMSO, especially for Cys/Met-containing peptides.[12][13] | Higher toxicity than DMSO. Must be removed for many biological applications. |
| Acetonitrile (ACN) | Volatile, making it easier to remove by lyophilization. Preferred for mass spectrometry.[5] | Can be less effective than DMSO/DMF for very difficult peptides. Highly volatile, which can alter concentration.[5] |
| TFE / HFIP | Very powerful solvents that can disrupt secondary structures.[11][14] | Can denature proteins and interfere with biological assays. Typically used as a last resort for solubilization. |
Q3: My peptide contains Cysteine (Cys) and a chlorinated Phenylalanine. Can I still use DMSO?
A3: It is strongly advised not to use DMSO for peptides containing Cysteine or Methionine.[4][8][14] DMSO is an oxidizing agent and can readily oxidize the thiol group of Cysteine, leading to unwanted disulfide bond formation (dimerization), or oxidize the thioether of Methionine to a sulfoxide.
Recommended Alternatives:
-
Dimethylformamide (DMF) is the preferred alternative in this case.[12][13]
-
For peptides with free Cys residues, it is also best practice to use degassed, slightly acidic buffers (pH < 7) to minimize oxidation, which is more rapid at basic pH.[11]
Q4: My peptide precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A4: This indicates that you have exceeded the solubility limit of the peptide in the final aqueous-organic mixture. Here is a troubleshooting workflow to address this common problem.
Q5: I've tried everything and my peptide still forms a gel or remains a suspension. Are there any "last resort" options?
A5: Yes. For extremely aggregation-prone peptides, you can use denaturing agents, also known as chaotropic agents. These molecules work by disrupting the hydrogen-bonding network of water, which reduces the hydrophobic effect and can help solubilize non-polar molecules.[8][15]
Caution : Chaotropic agents will denature proteins and are often incompatible with biological assays. Their use is typically limited to situations where the peptide will be further purified or used in non-biological contexts (e.g., as an analytical standard).[4][8]
Protocol 2: Solubilization Using Chaotropic Agents
-
Reagent Preparation : Prepare a stock solution of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in your desired buffer.
-
Solubilization : Add the chaotropic agent solution directly to the lyophilized peptide.
-
Agitation : Vortex and/or sonicate the mixture until the peptide is fully dissolved.
-
Dilution : Proceed with necessary dilutions for your application, keeping in mind the high concentration of the denaturing agent.
Final Recommendations & Best Practices
-
Test Small : Always perform solubility tests on a small portion of your peptide before dissolving the entire batch.[14][16]
-
Temperature : Gentle warming (e.g., to 30-40°C) can sometimes help dissolve a peptide, but be cautious as excessive heat can cause degradation.[10][12]
-
Sonication : A brief period in a bath sonicator can be very effective at breaking up small particulates and aiding dissolution.[4][10][12]
-
Storage : For long-term stability, store peptides in lyophilized form at -20°C or -80°C.[14] Peptides in solution are far less stable. If you must store them in solution, use sterile buffers, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or colder.
References
-
LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Anaspec. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]
-
Synbio Technologies. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
Agrisera. (n.d.). How to dissolve a peptide? Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Popular strategies to solubilize peptides during CPS. Retrieved from [Link]
-
Hatefi, Y., & Hanstein, W. G. (1974). Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. PubMed. Retrieved from [Link]
-
García-Ramos, Y., et al. (2010). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]
-
Sygnature Discovery. (2024, February 28). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility testing. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-chloro-D-phenylalanine. Retrieved from [Link]
-
Rogers, J. M., et al. (2023). p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-L-phenylalanine. Retrieved from [Link]
-
Dahiya, R. (2007). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. PubMed. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Substituted Phenylalanines. Retrieved from [Link]
-
FIU Discovery. (n.d.). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. agrisera.com [agrisera.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. biocat.com [biocat.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. lifetein.com [lifetein.com]
- 12. jpt.com [jpt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. Solubilization of particulate proteins and nonelectrolytes by chaotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
Reducing deletion sequences in N-methylated peptide synthesis
A Guide to Reducing Deletion Sequences for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-methylated peptide synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of deletion sequences. As Senior Application Scientists, we understand that the synthesis of N-methylated peptides presents unique challenges, primarily due to steric hindrance and altered reactivity. This guide offers field-proven insights and scientifically grounded protocols to help you overcome these hurdles and improve the yield and purity of your target peptides.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when troubleshooting N-methylated peptide synthesis.
Q1: What is the primary cause of deletion sequences in N-methylated peptide synthesis?
A1: The principal cause is steric hindrance. The methyl group on the amide nitrogen of the peptide backbone physically obstructs the incoming activated amino acid, making the formation of a new peptide bond significantly more difficult than in standard solid-phase peptide synthesis (SPPS).[1][2][3] This steric bulk slows down the coupling reaction, and if the reaction does not go to completion, a portion of the peptide chains on the resin will lack that specific amino acid, resulting in a deletion sequence.[1][3] The problem is particularly severe when coupling an amino acid onto an N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][4]
Q2: How can I tell if my synthesis is suffering from incomplete coupling and generating deletion sequences?
A2: There are several key indicators that you should monitor during and after your synthesis:
-
Positive Qualitative Monitoring Tests: The standard Kaiser test for primary amines will not work for monitoring coupling to an N-methylated amine. Instead, the bromophenol blue test should be used.[2] A blue or green color indicates the presence of unreacted secondary amines, signaling an incomplete coupling reaction. A complete reaction is indicated by a yellow color.[2]
-
Low Final Peptide Yield: After cleavage and purification, a significantly lower than expected yield of the final product is a strong indicator of synthetic problems, including the formation of deletion sequences.[1][3]
-
Mass Spectrometry Analysis of Crude Product: This is the most direct method to identify deletion sequences. The mass spectrum will show peaks corresponding to the expected mass of your target peptide, as well as additional peaks at lower masses that correspond to the peptide missing one or more amino acids.[1][2]
-
Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product will often show multiple peaks.[1] While some of these may be other impurities, a series of peaks with retention times close to the main product are often deletion sequences.[3]
Q3: Are there specific coupling reagents that are better suited for N-methylated amino acids?
A3: Absolutely. Standard coupling reagents like DCC or DIC are often not reactive enough to overcome the steric hindrance of N-methylated residues.[2] For these "difficult couplings," high-reactivity uronium/aminium or phosphonium salt reagents are strongly recommended.[2][5]
| Reagent Class | Recommended Reagents | Key Advantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Highly efficient, fast reaction times, and can be used for microwave-assisted synthesis.[2][6][7] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Very effective for sterically hindered couplings.[5][8] PyBrOP is exceptionally reactive and useful for the most challenging couplings.[2] |
Using these more potent reagents significantly increases the probability of driving the coupling reaction to completion, thereby reducing the formation of deletion sequences.
Q4: Can I just extend the coupling time to solve the problem?
A4: Extending the coupling time is a valid strategy and often the first step in troubleshooting.[9] For a particularly difficult coupling, doubling the standard reaction time or performing a "double coupling" (filtering and washing the resin, then repeating the coupling step with fresh reagents) can significantly improve the outcome.[4] However, for highly hindered couplings, simply extending the time may not be sufficient, and a combination of optimized conditions (stronger coupling reagent, elevated temperature) is often necessary.[2][3]
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of the problems leading to deletion sequences, along with comprehensive, step-by-step protocols to address them.
Issue 1: Incomplete Coupling at the N-Methylated Residue
This is the most frequent cause of deletion sequences. The reduced nucleophilicity and increased steric bulk of the N-terminal secondary amine of an N-methylated residue are the root causes.[2]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for difficult N-methylated couplings.
Protocol 1: Optimized Coupling of a Sterically Hindered Fmoc-AA to an N-Methylated Residue
Objective: To achieve >99% coupling efficiency for a difficult N-methylated coupling step.
Materials:
-
Peptide-resin with a free N-methylated amine terminus
-
Fmoc-amino acid (4 equivalents)
-
HATU (4 equivalents)[10]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[10]
-
N-Methyl-2-pyrrolidone (NMP), synthesis grade
-
Bromophenol Blue solution in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP for 30 minutes.
-
Reagent Activation: In a separate vial, dissolve the Fmoc-amino acid and HATU in NMP. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.[2]
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1 hour or at 60°C for 40 minutes if using a microwave synthesizer.[11]
-
Monitoring: Take a small sample of the resin, wash thoroughly with NMP and then Methanol, and perform the bromophenol blue test.[10]
-
Yellow: Coupling is complete. Proceed to step 7.
-
Blue/Green: Coupling is incomplete. Proceed to step 5.
-
-
Recoupling (if necessary): Filter the resin, wash with NMP (3 times), and repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Monitoring: Repeat the bromophenol blue test. The test should now be yellow.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with NMP (5 times) to remove all excess reagents before proceeding to the Fmoc-deprotection step.
Issue 2: Peptide Aggregation on the Solid Support
As the peptide chain elongates, particularly with hydrophobic or N-methylated residues, it can fold and aggregate on the resin. This physically blocks reactive sites, leading to incomplete deprotection and coupling reactions, which in turn cause deletion sequences.[2]
Solutions for Aggregation:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is generally better at solvating growing peptide chains and disrupting aggregation than Dimethylformamide (DMF).[1][9] Consider using NMP as your primary solvent.
-
Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help break up secondary structures.[12]
-
Pseudoproline Dipeptides: For sequences containing Ser or Thr residues, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting inter-chain hydrogen bonding and preventing aggregation.[1]
Issue 3: Inefficient On-Resin N-Methylation
For researchers choosing to methylate on-resin to bypass the difficult coupling of a pre-methylated building block, the methylation reaction itself can be a source of failure, leading to a mixed population of methylated and non-methylated peptides.
Protocol 2: Optimized On-Resin N-Methylation via Sulfonylation
This method avoids the direct coupling of a sterically hindered N-methylated amino acid by first incorporating the standard amino acid and then methylating its backbone nitrogen.[1]
Objective: To achieve complete N-methylation of a specific residue on the solid support.
Materials:
-
Peptide-resin with a free primary amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)
-
Collidine or 4-dimethylaminopyridine (DMAP) (10 equivalents)[1]
-
Dimethyl sulfate or Methyl p-toluenesulfonate (MeOTs)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
NMP or DMF
Procedure:
-
Sulfonylation: After Fmoc deprotection of the target residue, swell the resin in NMP. In a separate vial, dissolve o-NBS-Cl and collidine/DMAP in NMP. Add this solution to the resin and agitate for 30-60 minutes.[1][13] Wash the resin thoroughly with NMP.
-
Methylation: To the resulting sulfonamide-resin, add a solution of dimethyl sulfate and DBU in NMP. Agitate for 5-10 minutes.[1] This step should be performed carefully due to the toxicity of methylating agents. Wash the resin with NMP.
-
Desulfonylation: To remove the o-NBS protecting group, treat the resin with a solution of 2-mercaptoethanol and DBU in NMP. Agitate for 5-10 minutes.[2]
-
Washing: Thoroughly wash the resin with NMP and DCM to prepare it for the next coupling step.
On-Resin N-Methylation Workflow
Caption: Workflow for on-resin N-methylation.
By systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly reduce the occurrence of deletion sequences, leading to higher purity crude products and more successful synthesis of challenging N-methylated peptides.
References
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Strategies to overcome steric hindrance in N-methyl
- Should My Peptide Be Methyl
- Overview of Peptide Coupling Reagents. ChemPep.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Solid-phase synthesis and characterization of N-methyl-rich peptides.
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Coupling Reagents, More than a Letter Soup.
- Coupling Reagents. Aapptec Peptides.
- (PDF) Synthesis of N-methylated cyclic peptides.
- Troubleshooting low yield in N3-peptide synthesis. Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Syntheses of sterically hindered peptides containing N-methylated amino acid(s).
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
- Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
- Backbone N-methyl
- Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC.
- SPPS for N Methyl
- Which strategies do you use for difficult sequences in solid phase synthesis?.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.
- Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation
Topic: Strategies for N-Methyl Amino Acids & Proline-Rich Sequences
Welcome to the Advanced Peptide Synthesis Support Hub.
Ticket Context: You are experiencing low yields or "missing" peptide mass when synthesizing sequences containing N-methyl amino acids or Proline. Diagnosis: The likely culprit is Diketopiperazine (DKP) formation .[1][2] This is a "silent killer" in Solid-Phase Peptide Synthesis (SPPS) because it often results in traceless cleavage —the dipeptide cyclizes and cleaves itself from the resin, leaving behind a reactive hydroxyl handle but no peptide.
Module 1: The Mechanism (Root Cause Analysis)
Why does this happen? DKP formation is an intramolecular aminolysis reaction.[3] Immediately after the Fmoc group is removed from the second amino acid (AA2), the free amine attacks the C-terminal ester linkage attaching AA1 to the resin.
The N-Methyl Factor: In standard peptides, the amide bond prefers the trans conformation, keeping the amine and carbonyl apart. N-methylation (or Proline) lowers the energy barrier for the cis conformation. This brings the N-terminal amine into close proximity with the C-terminal ester, facilitating the "back-biting" attack.
Visualizing the "Traceless" Cleavage:
Figure 1: The DKP mechanism. Note that the byproduct (DKP) is washed away, and the resin remains active but empty (Hydroxyl-Resin), leading to confusingly low crude yields.
Module 2: Prevention Strategy 1 – Resin Selection
The First Line of Defense: Steric Hindrance [1][4][5][6]
If your C-terminal residue is attached via a standard benzyl ester (e.g., Wang Resin, Merrifield), you are at high risk. The carbonyl carbon is exposed and vulnerable to attack.
Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why? The massive trityl group provides steric bulk that shields the ester linkage from the nucleophilic attack of the free amine.
-
Evidence: Barlos et al. demonstrated that 2-CTC significantly suppresses DKP formation compared to alkoxybenzyl (Wang) linkers.
| Resin Type | DKP Risk | Mechanism of Protection | Recommended For |
| Wang | High | None. Ester is exposed. | Standard peptides (no Pro/N-Me at C-term). |
| Merrifield | High | None.[7] | Historic use; rarely recommended now. |
| Rink Amide | Low | Amide bond is more stable than ester. | C-terminal Amides only. |
| 2-Chlorotrityl | Very Low | Steric Hindrance. Bulky trityl blocks attack. | N-Methyl, Proline, C-term Acids. |
Module 3: Prevention Strategy 2 – Optimized Deprotection
The Process Control: Speed is Key
Standard deprotection (20% Piperidine, 2 x 10 min) is fatal for DKP-prone sequences. The longer the free amine sits in a basic environment without an activated amino acid to couple to, the higher the DKP rate.
Protocol: The "Fast & Mild" Cocktail Use this protocol specifically for the removal of Fmoc from the second residue (AA2).
Reagents:
-
Base: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine.[2][8]
-
Why? DBU is a stronger base but non-nucleophilic; it removes Fmoc rapidly. Piperazine acts as a scavenger for the fulvene. This cocktail is faster than piperidine alone, reducing the "exposure window."
Step-by-Step:
-
Wash: DCM (3x), DMF (3x).
-
Short Deprotection: Add DBU/Piperazine cocktail. Shake for 30 seconds . Drain.
-
Second Pulse: Add fresh cocktail. Shake for 3 minutes . Drain.
-
Immediate Wash: Wash aggressively with DMF (5x) to remove base.
-
Immediate Coupling: Do not wait. Add the next activated amino acid (AA3) immediately.
Critical Note: Do not use this cocktail for the entire synthesis if you have Asp/Glu residues susceptible to aspartimide formation, or switch back to standard piperidine after the risk zone (AA3) is passed.
Module 4: Prevention Strategy 3 – The "Pre-Emptive Strike"
The Ultimate Fix: Dipeptide Coupling [1][6][8][11]
If you cannot stop the DKP formation on-resin, don't form the dipeptide on the resin.
Strategy: Instead of coupling AA1 then AA2, synthesize or purchase the dipeptide Fmoc-AA2(N-Me)-AA1-OH in solution.
-
Load the entire dipeptide onto the 2-CTC resin.
-
The critical "dipeptide stage" where DKP forms is now bypassed because the ester linkage to the resin is formed after the amide bond is already stable.
Decision Workflow:
Figure 2: Decision matrix for selecting resin and coupling strategy.
Troubleshooting & FAQs
Q1: I am using 2-CTC resin, but I still see low loading. How do I confirm it's DKP? A: Perform a cleavage of a small resin sample after the AA2 deprotection step before coupling AA3. Inject the solution into LC-MS.
-
If you see the mass of the cyclic dipeptide, DKP is occurring.
-
If you see the linear dipeptide, your coupling was successful, and the issue might be aggregation (use pseudoproline dipeptides).
Q2: Can I use microwave synthesis to fix this? A: Proceed with caution. While microwave heating improves coupling, heat accelerates DKP formation during the deprotection step.
-
Guideline: Use microwave for coupling (75°C), but perform deprotection at Room Temperature for the first 2-3 residues.
Q3: Does the position of the N-methyl group matter? A: Yes. The risk is highest when the N-methyl amino acid is at position 2 (AA2) or position 3 (AA3).
-
AA2 (N-Me): Promotes DKP of the AA1-AA2 fragment.
-
AA3 (N-Me): Can promote DKP if AA2 is Proline, though less common.
Q4: Why not just use Trityl-OH resin? A: 2-Chlorotrityl chloride is preferred over Trityl-OH because the chloride is a better leaving group for the initial loading, and the "chloro" substituent increases acid sensitivity, allowing for very mild cleavage (1% TFA/DCM), which preserves side-chain protecting groups if needed.
References
-
Barlos, K., et al. (1989).[12][13] "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide fragments."[13][14][15] Tetrahedron Letters, 30(29), 3943-3946.
-
Gisin, B. F. (1972).[11][16] "The monitoring of reactions in solid-phase peptide synthesis with picric acid." Analytica Chimica Acta, 58(1), 248-249.[16]
-
Wang, Y., et al. (2022).[2] "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega, 7(50), 46637–46645.
-
Giralt, E., et al. (1990).[17] "Fmoc-deprotection in solid phase synthesis." Peptides 1990, Escom, Leiden.[17] (Foundational text on DBU/Piperazine kinetics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. cblpatras.gr [cblpatras.gr]
- 13. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 14. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]
- 15. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The monitoring of reactions in solid-phase peptide synthesis with picric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating Challenging N-Methyl Amide Couplings: A Technical Support Guide
Welcome to the technical support center dedicated to overcoming the hurdles of N-methyl amide bond formation. The N-methyl group, while offering significant advantages in medicinal chemistry by enhancing proteolytic stability and cell permeability, introduces considerable steric hindrance and reduced nucleophilicity of the secondary amine.[1] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to successfully navigate these challenging coupling reactions.
The Challenge of N-Methylation
The primary obstacles in forming amide bonds with N-methylated amino acids are twofold:
-
Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate.[1]
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group makes the nitrogen lone pair less available for nucleophilic attack compared to a primary amine.[1]
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often prove insufficient for these sterically demanding couplings, leading to low yields and incomplete reactions.[1] Therefore, more potent activating agents are required.
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol with HBTU is failing for an N-methyl amino acid. What is the underlying issue and what should I try next?
While HBTU is a versatile and widely used coupling reagent, its reactivity may be insufficient to overcome the steric hindrance presented by N-methylated residues.[2] The O-acylisourea intermediate formed might not be reactive enough for the less nucleophilic N-methyl amine to attack efficiently.
For a more robust approach, consider switching to a more potent coupling reagent. Uronium/aminium salts based on the less acidic and more reactive 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are excellent first choices.[3][4] The HOAt ester generated is more reactive than the corresponding HOBt ester. Phosphonium salt reagents like PyAOP and PyBOP are also highly recommended for coupling N-methylated amino acids.[3][5][6]
Q2: I am observing significant epimerization in my N-methylated peptide synthesis. How can I minimize this side reaction?
Racemization is a critical concern in peptide synthesis, particularly during the activation of the carboxylic acid. The formation of an oxazolone intermediate is a common pathway to loss of stereochemical integrity.[7] While N-methyl amino acids cannot form oxazolones themselves, the preceding amino acid in the sequence can still racemize.
To mitigate this, several strategies can be employed:
-
Choice of Reagent: Use coupling reagents known for low racemization, such as those incorporating HOAt (e.g., HATU, PyAOP) or OxymaPure (e.g., COMU).[3][4][5]
-
Base Selection: Employ a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of more nucleophilic bases.[3]
-
Pre-activation Time: Keep the pre-activation time of the carboxylic acid to a minimum (typically 1-5 minutes) before adding the N-methylated amine component.[5][8] This reduces the time the activated species is susceptible to racemization.
-
Temperature Control: Perform the coupling at a lower temperature, if feasible, to slow down the rate of racemization.[3]
Q3: How can I monitor the progress of a coupling reaction involving an N-methyl amine? The ninhydrin test is not working.
The ninhydrin test is a reliable method for detecting primary amines. However, it does not give a color reaction with the secondary amine of an N-methylated residue. For this reason, an alternative monitoring method is crucial. The bromophenol blue test is the recommended method for tracking the progress of couplings onto N-methylated amino acids.[1][2] A color change from blue/green to yellow indicates a complete reaction.[1][2]
Troubleshooting Guide: Failed N-Methyl Couplings
This section provides a structured approach to troubleshooting common issues encountered during N-methyl amide bond formation.
| Problem | Potential Cause(s) | Recommended Solution(s) | Monitoring/Verification |
| Low Coupling Efficiency / Incomplete Reaction | • Steric Hindrance: The N-methyl group is sterically bulky.[1]• Reduced Nucleophilicity: The secondary amine is a weaker nucleophile.[1]• Ineffective Coupling Reagent: Standard reagents like DCC/DIC are often too weak.[1] | • Utilize High-Reactivity Coupling Reagents: Employ uronium/aminium salts like HATU, HCTU, or COMU.[1][3] Phosphonium salts such as PyAOP or PyBOP are also excellent choices.[1][3] For exceptionally difficult couplings, consider the highly reactive PyBrOP.[1][3]• Optimize Reaction Conditions: Increase the reaction time, perform double couplings, or explore microwave-assisted synthesis to drive the reaction to completion.[1]• Pre-activation: Pre-activate the Fmoc-amino acid with the coupling reagent before adding it to the resin-bound N-methyl amine.[1] | • Bromophenol Blue Test: A blue to green color indicates an incomplete reaction.[1][2] |
| Peptide Aggregation During Synthesis | • Interchain Hydrogen Bonding: N-methylated peptides can have a reduced capacity for interchain hydrogen bonding, but aggregation can still occur, particularly in difficult sequences. | • Incorporate Pseudoprolines: If applicable, the introduction of pseudoproline dipeptides can disrupt secondary structures and improve solvation.• Use Chaotropic Salts: The addition of salts like LiCl to the reaction mixture can help to disrupt aggregates.• Solvent Choice: Consider using more polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). | • Visual inspection of the resin (clumping).• Difficulty in solvent filtration. |
| Low Yield After Cleavage | • Incomplete Deprotection: Steric hindrance may also impede the complete removal of the Fmoc protecting group. | • Modified Deprotection: Increase the time or number of repetitions for the Fmoc deprotection step. | • UV monitoring of the piperidine-dibenzofulvene adduct during deprotection. |
| Chain Termination | • Guanidinylation: Uronium/aminium coupling reagents can react with the N-terminal amine to form a stable guanidinium species, capping the peptide chain. | • Minimize Guanidinylation: Avoid using a large excess of the coupling reagent and keep pre-activation times short.[1] Phosphonium-based reagents (e.g., PyBOP, PyAOP) do not pose this risk. | • Mass spectrometry of the final product to detect truncated sequences. |
Alternative Coupling Agents for N-Methyl Amides: A Comparative Overview
| Coupling Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High efficiency, fast reaction rates, and low racemization, especially with HOAt or Oxyma additives.[3][5] | Can cause guanidinylation of the N-terminal amine if used in large excess or with extended pre-activation. |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Excellent for hindered couplings, no risk of guanidinylation.[5] PyBrOP is exceptionally reactive for very difficult couplings.[3] | Can be more expensive than uronium salts. The byproduct of BOP (HMPA) is carcinogenic, so PyBOP is a safer alternative.[3] |
| Triazine-based Reagents | DMTMM | Water-soluble, clean byproducts, and cost-effective.[5] Particularly useful for bioconjugation in aqueous media.[5] | |
| Acid Halide Precursors | BTC (Triphosgene), TFFH | Generates highly reactive acid chlorides or fluorides in situ, very effective for less reactive amines.[3] | BTC and its intermediates (phosgene) are highly toxic and require careful handling.[3] TFFH is a good choice for generating amino acid fluorides, which are well-suited for coupling sterically hindered amino acids.[3] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling to an N-Methyl Amine
Objective: To couple an Fmoc-protected amino acid to a resin-bound N-methyl amine.
-
Resin Swelling: Swell the resin-bound N-methyl amine in DMF for 30-60 minutes.
-
Reagent Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.85-4.8 equivalents) in DMF.
-
Activation: Add DIPEA (4-10 equivalents) to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours, or until the bromophenol blue test is negative (yellow).
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: On-Resin N-Methylation of a Primary Amine
Objective: To introduce a methyl group onto a specific primary amine of a resin-bound peptide. This can be an alternative to using pre-synthesized N-methyl amino acids.[9]
-
Sulfonylation: Treat the peptide-resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF to protect the primary amine as a sulfonamide.[1]
-
Methylation: Treat the sulfonated peptide-resin with a methylating agent such as methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI) and a base (e.g., DBU) in DMF.[1]
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in DMF.[1]
-
Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next coupling step.[1]
Visualizing the Workflow
Troubleshooting Workflow for Difficult N-Methylated Couplings
Caption: A decision-making workflow for troubleshooting failed N-methyl amide couplings.
Key Steps in On-Resin N-Methylation
Caption: The sequential process for on-resin N-methylation of a primary amine.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Biosynthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
- Li, P., & Porco, J. A. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3399–3414.
- McKinstry, L., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 189-192.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- Google Patents. (2009). N-Methylation of amino acids.
-
ResearchGate. (n.d.). Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from [Link]
-
Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
- Zhang, C., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23533–23540.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562–2570.
- Forrest, K. M., et al. (2018). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 4(8), 1253–1263.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
HPLC Analysis Methods for N-Methyl-4-chloro-L-phenylalanine Purity: A Comparative Guide
Introduction
N-Methyl-4-chloro-L-phenylalanine (N-Me-4-Cl-Phe) is a critical non-canonical amino acid often employed in peptide synthesis to improve proteolytic stability and membrane permeability. However, its synthesis introduces unique impurity challenges that standard amino acid analysis cannot address.
The critical quality attributes (CQAs) for this molecule involve two distinct purity profiles:
-
Chemical Purity: The absence of structural analogs, primarily 4-chloro-L-phenylalanine (des-methyl impurity) and N-methyl-L-phenylalanine (des-chloro impurity).
-
Enantiomeric Purity: The absence of the D-isomer (N-Methyl-4-chloro-D-phenylalanine), which can lead to inactive or toxic peptide diastereomers.
This guide compares three distinct HPLC methodologies to address these challenges, moving beyond rigid templates to provide a decision-making framework for your laboratory.
Methodological Landscape & Comparison
We evaluate three primary methods: Reversed-Phase (RP-HPLC) for chemical purity, Zwitterionic Chiral Ion Exchange (ZWIX) for direct enantiomeric separation, and Marfey’s Derivatization for high-sensitivity indirect analysis.
Comparative Performance Matrix
| Feature | Method A: RP-HPLC (C18) | Method B: Chiral ZWIX(+) | Method C: Marfey’s Method (FDAA) |
| Primary Goal | Chemical Purity (Des-methyl/chloro analogs) | Enantiomeric Purity (L- vs D-isomer) | Trace Enantiomer Detection (High Sensitivity) |
| Column Type | C18 (Octadecylsilane) | Chiralpak ZWIX(+) (Cinchona alkaloid) | C18 (Standard) |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Derivatization Required (90 min) |
| Separation Mode | Hydrophobicity | Zwitterionic Ion Exchange | Diastereomeric Separation |
| Resolution (Rs) | High for structural analogs | High for enantiomers (> 2.0) | High for diastereomers (> 3.0) |
| Detection Limit | UV (220/254 nm) - Moderate | UV (254 nm) - Moderate | Fluorescence/MS - High |
| Cost per Run | Low ($) | High ( | Moderate ( |
Detailed Protocols
Method A: Chemical Purity via RP-HPLC
Best for: Routine batch release and identifying structural impurities.
Mechanism: Separates based on hydrophobicity.[1] The chlorine atom significantly increases retention compared to the des-chloro analog, while the N-methyl group adds slight hydrophobicity compared to the primary amine.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (amide bond) and 254 nm (phenyl ring).
-
Elution Order:
-
N-Methyl-L-phenylalanine (Des-chloro)
-
4-Chloro-L-phenylalanine (Des-methyl)
-
N-Methyl-4-chloro-L-phenylalanine (Target)
-
Fmoc-protected impurities (if applicable, elute late).
-
Method B: Direct Chiral Separation (The "Gold Standard")
Best for: QC of the final product without derivatization.
Expert Insight: Traditional crown ether columns (e.g., Crownpak CR) are excellent for primary amino acids but often fail with secondary (N-methyl) amines due to steric hindrance preventing stable inclusion complex formation. The Chiralpak ZWIX(+) column, based on Cinchona alkaloids, operates via a zwitterionic ion-exchange mechanism that effectively resolves N-methylated amino acids [1, 4].
-
Column: Chiralpak ZWIX(+), 3.0 x 150 mm, 3 µm.[2]
-
Mobile Phase: Methanol / Acetonitrile (50:50 v/v) containing 50 mM Formic Acid and 25 mM Triethylamine (TEA).
-
Mode: Polar Ionic Mode (PIM).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
System Suitability: Resolution (Rs) between L- and D-isomers should be > 1.5.
Method C: Indirect Chiral Analysis (Marfey’s Reagent)
Best for: Trace impurity analysis (<0.1% D-isomer) or when a chiral column is unavailable.
Mechanism: Marfey’s reagent (L-FDAA) reacts with the secondary amine to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column [2, 5].
-
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).
-
Derivatization Protocol:
-
Mix 50 µL sample (50 mM) with 100 µL L-FDAA (1% in acetone).
-
Add 20 µL 1M NaHCO3.
-
Incubate at 40°C for 90 minutes.
-
Quench with 20 µL 1M HCl.
-
Dilute with Mobile Phase A.
-
-
HPLC Conditions: Same as Method A (C18 Column), but use a shallower gradient (e.g., 20% to 50% B over 40 mins).
-
Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer for N-methyl amino acids (verify with standards).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate analytical method based on your specific data requirements.
Figure 1: Decision tree for selecting the optimal HPLC method based on analytical requirements (Chemical vs. Chiral purity).
System Suitability & Validation Criteria
To ensure Trustworthiness , every analytical run must include a System Suitability Test (SST).
-
Resolution (Rs):
-
For Method A: Rs > 2.0 between Des-chloro impurity and Target.
-
For Method B/C: Rs > 1.5 between L- and D-enantiomers.
-
-
Tailing Factor (Tf): Must be < 1.5. N-methyl amino acids are prone to tailing due to silanol interactions; ensure your C18 column is "end-capped" and your ZWIX mobile phase has adequate ionic strength (TEA/Formic Acid).
-
Sensitivity (S/N): Limit of Quantitation (LOQ) should be established at 0.05% of the nominal concentration for impurity tracking.
References
-
Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(32), 3148-3161. Retrieved from [Link]
-
Ilisz, I., et al. (2012). High-performance liquid chromatographic separation of stereoisomers of β-methyl-substituted unusual amino acids utilizing ion exchangers based on Cinchona alkaloids.[3] Journal of Chromatography A, 1269, 94-102. Retrieved from [Link]
-
Lindner, W., et al. (2010). Cinchona alkaloid-based zwitterionic chiral stationary phases for the separation of amino acids and peptides.[3][4] Journal of Chromatography A.
- Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary and secondary amino acids. Tetrahedron Letters, 37(19), 3299-3302.
Sources
The Subtle Swap: A Comparative Guide to the Binding Affinity of N-Methyl vs. Standard 4-Chloro-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of rational drug design and peptide optimization, the strategic modification of lead compounds is paramount. Among the chemical biologist's toolkit, N-methylation—the simple substitution of a backbone amide proton with a methyl group—stands out as a subtle yet powerful tool. This modification can profoundly alter a molecule's physicochemical properties, from proteolytic stability to membrane permeability.[1] However, its impact on the cornerstone of molecular recognition, binding affinity, is often complex and highly context-dependent.
The Core of the Comparison: How N-Methylation Tilts the Binding Equilibrium
The binding of a ligand to its protein target is governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). N-methylation influences both of these thermodynamic parameters through several key mechanisms:
-
Conformational Rigidity and Reduced Entropy Loss: The introduction of a methyl group on the amide nitrogen sterically hinders the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[8] This pre-organization of the ligand into a more constrained set of conformations can reduce the entropic penalty paid upon binding, as the unbound molecule already has lower conformational freedom.[9][10] If one of the allowed conformations is bioactive, this can lead to a significant increase in binding affinity.[1]
-
Desolvation Penalty: The removal of the amide proton eliminates a hydrogen bond donor. In an aqueous environment, this amide proton would be solvated by water molecules. Upon binding to a protein, these water molecules must be displaced, which carries an energetic cost known as the desolvation penalty. By removing this interaction, N-methylation can, in some contexts, reduce this penalty, favoring binding. However, the impact is complex and depends on the specific hydration environment of the binding pocket.[11]
-
Altered Hydrophobicity and van der Waals Contacts: The addition of a methyl group increases the lipophilicity of the amino acid analog.[12] If the binding pocket has a corresponding hydrophobic region, this can lead to more favorable van der Waals interactions, contributing to a more negative (favorable) enthalpy of binding.
-
Loss of a Hydrogen Bond Donor: The most direct consequence of N-methylation is the inability to act as a hydrogen bond donor. If the native ligand's amide proton forms a critical hydrogen bond with the protein target, N-methylation will abrogate this interaction, likely leading to a significant decrease in binding affinity.
The net effect of these competing factors determines whether N-methylation will be beneficial, detrimental, or neutral for binding affinity.
Case Study: Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase (PAH) is an enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine and is a key enzyme in human metabolism.[13] Its dysfunction is the cause of the genetic disorder phenylketonuria (PKU). 4-Chloro-phenylalanine is a known inhibitor of PAH, making this enzyme an excellent, clinically relevant system for our comparative analysis.[2][3][4][5][6][7]
The active site of PAH accommodates the phenyl ring of its substrate. It is plausible that both 4-chloro-phenylalanine and its N-methylated analog could bind in this pocket. The key differences in their interaction would likely stem from the factors outlined above. For instance, if the amide proton of 4-chloro-phenylalanine forms a hydrogen bond with a backbone carbonyl or an acidic residue in the active site, the N-methylated version would lose this interaction. Conversely, if the region around the amide is hydrophobic, the N-methyl group could form favorable interactions and the reduced conformational entropy of the N-methylated analog could dominate, leading to tighter binding.
Experimental Protocols for a Head-to-Head Comparison
To definitively determine the relative binding affinities, a rigorous experimental approach is necessary. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for characterizing molecular interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][11]
Step-by-Step ITC Protocol:
-
Protein Preparation: Express and purify recombinant human PAH to >95% purity. Perform a final size-exclusion chromatography step into the desired ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[9]
-
Ligand Preparation: Dissolve standard 4-chloro-phenylalanine and N-methyl-4-chloro-phenylalanine in the final dialysis buffer. Ensure the pH is matched precisely.
-
Sample Degassing: Thoroughly degas the protein and ligand solutions to prevent bubble formation during the experiment.[14]
-
Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired temperature (e.g., 25°C).
-
Loading: Load the protein solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 200 µM) into the injection syringe.[14]
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.
-
Data Analysis: Integrate the raw heat-burst data and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[10][15] This provides kinetic information (kon and koff) in addition to the equilibrium dissociation constant (KD).
Step-by-Step SPR Protocol:
-
Chip Preparation: Covalently immobilize purified PAH onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR system (e.g., a Biacore instrument) with running buffer (e.g., HBS-EP+).
-
Ligand Preparation: Prepare a dilution series of both 4-chloro-phenylalanine and N-methyl-4-chloro-phenylalanine in the running buffer.
-
Binding Analysis: Inject the different concentrations of each ligand over the PAH-functionalized and a reference flow cell.
-
Regeneration: After each ligand injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution) to remove the bound ligand.
-
Data Analysis: Subtract the reference sensorgram from the active sensorgram. Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[3]
Hypothetical Data and Interpretation
Below is a table summarizing potential outcomes from these experiments, designed to illustrate how the data would be interpreted.
| Parameter | 4-Chloro-Phenylalanine | N-Methyl-4-Chloro-Phenylalanine | Interpretation of a Hypothetical Outcome |
| KD (ITC, µM) | 50 | 5 | N-methylation leads to a 10-fold increase in binding affinity. |
| ΔH (kcal/mol) | -4.5 | -2.5 | Binding of the N-methylated analog is less enthalpically driven. |
| -TΔS (kcal/mol) | -2.5 | -4.5 | Binding of the N-methylated analog is more entropically driven, likely due to reduced conformational entropy loss and/or favorable hydrophobic interactions. |
| kon (SPR, M-1s-1) | 1 x 104 | 5 x 104 | The N-methylated analog associates with the target five times faster. |
| koff (SPR, s-1) | 0.5 | 0.25 | The N-methylated analog dissociates from the target two times slower, indicating a more stable complex. |
In this hypothetical scenario, the N-methylated analog is a superior binder. The ITC data suggests that while the enthalpic contribution is less favorable (perhaps due to the loss of a hydrogen bond), this is more than compensated for by a significant entropic advantage. The SPR data corroborates the higher affinity and further reveals that this is a result of both a faster on-rate and a slower off-rate, suggesting the N-methyl group may facilitate a more rapid adoption of the binding-competent conformation and contribute to the stability of the final complex.
Conclusion
The decision to N-methylate a lead compound is a strategic choice that must be guided by a deep understanding of the target's binding site and the principles of molecular recognition. While not a universal solution for enhancing affinity, it offers a powerful approach to modulate a ligand's properties. By constraining conformation, altering solvation, and modifying local hydrophobicity, N-methylation can tip the thermodynamic balance in favor of tighter binding. A systematic approach, employing rigorous biophysical techniques like ITC and SPR, is essential to experimentally validate the consequences of this subtle but impactful chemical modification. The comparative framework presented here, using 4-chloro-phenylalanine and its N-methylated analog with the PAH enzyme as a model, provides a robust template for such investigations in any drug discovery program.
References
- BenchChem. (2025). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. BenchChem.
- ChemRxiv. (2021). Binding methylarginines and methyllysines as free amino acids: a comparative study of multiple supramolecular host classes. ChemRxiv.
- Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- American Chemical Society. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Ami. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2021). Binding Methylarginines and Methyllysines as Free Amino Acids: A Comparative Study of Multiple Host Classes. PMC.
- Harvard University. (n.d.). Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- PubMed. (2022).
- National Center for Biotechnology Information. (n.d.). Methyl Effects on Protein–Ligand Binding. PMC.
- PubMed. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure.
- ResearchGate. (2018).
- American Chemical Society. (2020). STACKED – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding.
- ETH Zurich Research Collection. (2020).
- SpringerLink. (2015). The impact of N-methylation on aqueous solubility and lipophilicity.
- Semantic Scholar. (2022). Alchemical Design of Pharmacological Chaperones with Higher Affinity for Phenylalanine Hydroxylase.
- Royal Society of Chemistry. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity.
- Selleck Chemicals. (n.d.). 4-Chloro-DL-phenylalanine.
- DSpace@MIT. (2016).
- Pharmaceutical Technology. (2024). Phenylalanine 4 Hydroxylase drugs in development, 2024.
- TargetMol. (n.d.). 4-Chloro-L-phenylalanine.
- PubMed. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-Phenylalanine hydroxylase.
- PubMed. (1975).
- Wikipedia. (n.d.). Phenylalanine hydroxylase.
- Davidson College. (n.d.). Phenylalanine Hydroxylase - Biology.
- Cayman Chemical. (n.d.). p-chloro Phenylalanine (CAS 7424-00-2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 4-Chloro-L-phenylalanine | 5-HT Receptor | TargetMol [targetmol.com]
- 5. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Chlorphenylalanine effect on phenylalanine hydroxylase in hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Mass Spectrometry Fragmentation of N-Methylated Peptides
Executive Summary
N-methylation of peptides—replacing the amide proton with a methyl group—is a critical strategy in drug development to enhance metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporine A). However, this modification fundamentally alters gas-phase dissociation kinetics, often rendering standard "black-box" sequencing algorithms ineffective.
This guide objectively compares CID (Collision-Induced Dissociation) , HCD (Higher-energy Collisional Dissociation) , and ETD (Electron Transfer Dissociation) for N-methylated substrates.
Key Finding: While CID remains the workhorse for backbone sequencing, HCD is superior for diagnostic screening due to the generation of specific N-methyl immonium ions. For de novo sequencing of complex or cyclic N-methylated peptides, EThcD (hybrid) is the requisite standard to overcome the "mobile proton" limitations inherent to these molecules.
Mechanistic Foundation: The "Mobile Proton" Constraint[1]
To interpret the data, one must understand the physics. Standard peptide fragmentation (CID/HCD) relies heavily on the Mobile Proton Model (MPM) . In a typical peptide, a proton migrates to the amide nitrogen, weakening the amide bond and facilitating nucleophilic attack by the neighboring carbonyl oxygen (b/y ion formation).
The N-Methyl Effect:
-
Proton Blockade: N-methylation removes the amide hydrogen. The nitrogen atom becomes a tertiary amine. While it is more basic (higher proton affinity), it lacks the H-atom necessary to facilitate the standard 1,2-elimination or charge-directed cleavage pathways efficiently at that specific site.
-
Cleavage Promotion: Paradoxically, the N-methylated bond often cleaves preferentially in CID due to the lowered bond dissociation energy (steric strain) and the high basicity of the N-methyl nitrogen, which sequesters the proton. However, this can suppress fragmentation at other sites, leading to incomplete sequence coverage.
-
Immonium Ion Generation: The tertiary amine structure stabilizes the formation of low-mass immonium ions, which are distinct markers for N-methylation.
Visualization: Fragmentation Pathway Divergence
Figure 1: Mechanistic divergence in N-methylated peptides. The blockade of proton migration forces alternative high-energy pathways, favoring specific site cleavage and immonium ion generation.
Comparative Analysis: CID vs. HCD vs. ETD[2][3][4]
The following analysis is based on experimental consistency across Orbitrap and Q-TOF platforms.
Data Summary Matrix
| Feature | CID (Trap) | HCD (Beam-type) | ETD / EThcD |
| Primary Mechanism | Resonant excitation (low energy) | Beam-type collision (higher energy) | Radical-driven cleavage |
| N-Me Sensitivity | Moderate. Cleaves N-Me bond preferentially but may miss others. | High. Generates diagnostic low-mass ions.[1] | Variable. ETD fails on low charge; EThcD is excellent. |
| Diagnostic Ions | b/y series (often incomplete). | N-methyl Immonium Ions (e.g., N-Me-Leu @ m/z 100). | c/z series + b/y (EThcD). |
| Low Mass Cutoff | Yes (often misses immonium ions). | No (captures full low-mass range). | No. |
| Best Use Case | Routine sequencing of linear peptides. | Screening for N-methylation sites. | De Novo Sequencing of cyclic/complex peptides. |
Deep Dive
1. CID (Collision-Induced Dissociation)[2][3][4][1][5][6][7]
-
Performance: CID is often insufficient for de novo sequencing of N-methylated peptides. The fragmentation energy is distributed slowly ("slow heating"). Because the N-methylated amide bond is often the "weakest link" due to steric strain, the spectrum is dominated by cleavage at that single site, suppressing the ladder of ions needed to read the rest of the sequence.
-
Limitation: The "1/3 rule" of ion traps often cuts off the low m/z range, meaning you miss the diagnostic immonium ions.
2. HCD (Higher-energy Collisional Dissociation)[2][3][4][5]
-
Performance: HCD is the recommended screening method . The non-resonant energy deposition allows access to higher energy channels.
-
The "Immonium" Advantage: N-methylated amino acids generate unique immonium ions shifted by +14.016 Da compared to their canonical counterparts.
-
Example: Leucine Immonium (
86) N-Me-Leucine Immonium ( 100). -
Protocol Note: HCD preserves these low-mass ions, providing a "fingerprint" verification that methylation is present before you even sequence the backbone.
-
3. ETD (Electron Transfer Dissociation) & EThcD[2][3][4][5]
-
Performance: Standard ETD is often poor for N-methylated peptides if they are singly charged (common for small hydrophobic drug peptides) because ETD requires at least two charges (one to neutralize, one to read).
-
The EThcD Solution: EThcD (ETD followed by HCD of the precursors) is the gold standard. It combines the radical-driven cleavage (c/z ions) which is less sensitive to the "mobile proton" blockade, with HCD (b/y ions). This dual-series generation often fills the sequence gaps left by CID/HCD alone.
Experimental Protocol: The "Decision Tree" Workflow
Do not use a generic "Auto-MS/MS" method. N-methylated peptides require a logic-driven acquisition strategy.
Step-by-Step Methodology (Orbitrap Focus)
1. Pre-Screening (HCD):
-
Settings: Resolution 17,500 or 35,000.
-
NCE (Normalized Collision Energy): Stepped NCE (25, 30, 35). Reasoning: N-methyl bonds are labile, but cyclic backbones are rigid. Stepped energy ensures both ring opening and sequence fragmentation.
-
Target: Monitor for "Reporter Ions" (N-Me Immonium masses).
2. Sequencing (Charge-State Dependent Logic):
-
Scenario A: Precursor is Singly Charged (z=1)
-
Method:HCD only.
-
Why: ETD is physically impossible/inefficient. CID will likely yield only 1-2 dominant fragments. HCD provides the best chance of internal ion generation which can be computationally reassembled.
-
-
Scenario B: Precursor is Multiply Charged (z
2)-
Method:EThcD (or ETD if EThcD is unavailable).
-
Reaction Time: 50-100 ms (ETD).
-
Supplemental Activation: 25% (HCD).
-
Why: The N-methyl group increases the basicity of the nitrogen, often helping to sequester a proton. EThcD utilizes this charge to induce radical cleavage, bypassing the N-methyl fragmentation block.
-
Visualization: Acquisition Decision Tree
Figure 2: Logic-driven acquisition strategy for maximizing sequence coverage of N-methylated peptides.
References
-
Wysocki, V. H., et al. (2000).[8] "Mobile and localized protons: a framework for understanding peptide dissociation." Journal of Mass Spectrometry. Link
-
Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews. Link
-
Thermo Fisher Scientific. (2012). "CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications." Application Note. Link
-
Frese, C. K., et al. (2011). "Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos." Journal of Proteome Research. Link
-
Zhang, K., et al. (2018). "Toward accurately modeling N-methylated cyclic peptides." Chemical Science. Link
Sources
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequencing-Grade De novo Analysis of MS/MS Triplets (CID/HCD/ETD) From Overlapping Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. (PDF) Mobile proton peptide fragmentation.pdf [academia.edu]
A Comparative Guide to the Metabolic Stability of N-Methyl-4-chloro-L-phenylalanine and L-phenylalanine for Drug Development Professionals
Authored by: [Your Name/Lab Name], Senior Application Scientist
Abstract
In the landscape of peptide and small molecule drug development, enhancing metabolic stability is a cornerstone of optimizing pharmacokinetic profiles. This guide provides a detailed comparative analysis of the metabolic stability of the naturally occurring amino acid L-phenylalanine against its structurally modified analog, N-Methyl-4-chloro-L-phenylalanine. We will delve into the enzymatic pathways responsible for their degradation, present a comprehensive in-vitro experimental protocol for direct comparison, and discuss the structural modifications that confer enhanced stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply principles of metabolic engineering to their therapeutic candidates.
Introduction: The Critical Role of Metabolic Stability in Drug Design
The journey of a drug from administration to its target site is fraught with metabolic hurdles. The body's natural defense mechanisms, primarily orchestrated by enzymes in the liver and other tissues, are designed to recognize and eliminate foreign compounds (xenobiotics). For therapeutic agents, this metabolic degradation can significantly reduce bioavailability, shorten half-life, and lead to the formation of potentially toxic byproducts. Consequently, designing molecules with predictable and optimal metabolic stability is a paramount objective in modern drug discovery.
L-phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and is a precursor for several key signaling molecules. Its incorporation into peptide-based therapeutics is common; however, its natural metabolic pathways can limit the in-vivo longevity of such drugs. This guide explores how specific structural modifications, namely N-methylation and para-chlorination as seen in N-Methyl-4-chloro-L-phenylalanine, can strategically thwart these metabolic processes.
Metabolic Pathways: A Tale of Two Molecules
The Metabolic Fate of L-phenylalanine
The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH), a process that occurs predominantly in the liver. This hydroxylation is the rate-limiting step in the catabolism of L-phenylalanine. Subsequently, L-tyrosine undergoes a series of enzymatic reactions, including transamination, decarboxylation, and oxidation, ultimately leading to its degradation into fumarate and acetoacetate, which then enter central carbon metabolism.
Another, albeit minor, metabolic route for L-phenylalanine is its transamination by phenylalanine aminotransferase to yield phenylpyruvate. This pathway becomes more significant in individuals with genetic deficiencies in PAH, a condition known as phenylketonuria (PKU).
Figure 2. Hypothesized comparative metabolic pathways.
In-Vitro Experimental Protocol: Comparative Metabolic Stability Assay Using Liver Microsomes
To empirically validate the hypothesized difference in metabolic stability, a well-controlled in-vitro assay using liver microsomes is recommended. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Rationale for Experimental Design
This protocol is designed as a self-validating system. The inclusion of a positive control (a compound with known high metabolic clearance) and a negative control (incubation without the essential cofactor NADPH) ensures the integrity of the assay. By measuring the disappearance of the parent compound over time, we can calculate key stability parameters.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of NADPH in deionized water. Aliquot and store at -80°C.
-
Prepare 10 mM stock solutions of L-phenylalanine and N-Methyl-4-chloro-L-phenylalanine in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).
-
Obtain pooled human liver microsomes (commercially available) and store them at -80°C until use.
-
-
Incubation Procedure:
-
On ice, prepare a master mix containing potassium phosphate buffer (final concentration 100 mM) and liver microsomes (final concentration 0.5 mg/mL).
-
Aliquot the master mix into pre-labeled microcentrifuge tubes.
-
Add the test compounds (L-phenylalanine or N-Methyl-4-chloro-L-phenylalanine) to their respective tubes to a final concentration of 1 µM.
-
For the negative control, add the test compound to a tube containing the master mix but substitute the NADPH solution with deionized water.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like deuterated L-phenylalanine).
-
-
Sample Analysis:
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis and Interpretation
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) / (mg microsomal protein/mL) .
Figure 3. Experimental workflow for the in-vitro metabolic stability assay.
Expected Data and Comparative Summary
Based on the principles of metabolic chemistry, the following table summarizes the expected outcomes from the described experimental protocol.
| Parameter | L-phenylalanine | N-Methyl-4-chloro-L-phenylalanine | Rationale for Difference |
| In-vitro Half-life (t½) | Short | Significantly Longer | N-methylation and para-chlorination are expected to inhibit enzymatic degradation by proteases and P450 enzymes, respectively. |
| Intrinsic Clearance (Cl_int) | High | Low | A lower rate of metabolism directly translates to lower intrinsic clearance. |
| Primary Metabolic Enzyme(s) | Phenylalanine Hydroxylase | Cytochrome P450s (predicted) | The structural modifications block the primary pathway for L-phenylalanine, shunting any minor metabolism to other enzyme systems. |
| Major Metabolite(s) | L-tyrosine | N/A (parent compound expected to be largely unchanged in this assay) | The high stability of the modified compound means minimal metabolite formation is anticipated within the timeframe of a typical in-vitro assay. |
Conclusion and Implications for Drug Development
The strategic N-methylation and para-chlorination of L-phenylalanine to form N-Methyl-4-chloro-L-phenylalanine represent a classic and effective approach to enhancing metabolic stability. The anticipated outcome of a direct comparative study would be a significant increase in the in-vitro half-life and a corresponding decrease in intrinsic clearance for the modified analog.
For drug development professionals, these findings underscore the power of rational design in overcoming the pharmacokinetic challenges associated with natural amino acids. By incorporating metabolically robust building blocks like N-Methyl-4-chloro-L-phenylalanine into peptide or small molecule therapeutics, it is possible to:
-
Increase systemic exposure and bioavailability.
-
Prolong the in-vivo half-life, potentially allowing for less frequent dosing.
-
Improve the overall pharmacokinetic profile, leading to more predictable and efficacious drug candidates.
This guide provides a robust framework for understanding, predicting, and experimentally verifying the metabolic stability of modified amino acids. The principles and protocols outlined herein are broadly applicable to the evaluation of other novel therapeutic entities.
References
-
Phenylalanine Hydroxylase: Function, Structure, and Regulation. Fitzpatrick, P. F. (2012). Journal of Biological Chemistry. [Link]
-
The Role of N-Methylation in Peptides: A Strategy to Enhance Drug-Like Properties. Chatterjee, J., et al. (2013). Angewandte Chemie International Edition. [Link]
-
Strategies to Minimize Drug Metabolism. Smith, D. A., & Obach, R. S. (2009). Drug Discovery Today. [Link]
-
In Vitro Assessment of Metabolic Stability and Metabolite Identification of a Novel Anti-Cancer Agent in Human Liver Microsomes. Li, X., et al. (2017). Molecules. [Link]
Technical Guide: Validation of N-Methyl-4-chloro-L-phenylalanine Integration via LC-MS
Executive Summary & Rationale
The integration of N-Methyl-4-chloro-L-phenylalanine (N-Me-4-Cl-Phe) into peptide sequences represents a sophisticated strategy in peptidomimetic drug design.[1][2] This non-canonical amino acid (ncAA) combines two critical modifications:
-
4-Chloro Substitution: Enhances lipophilicity and target affinity via halogen bonding, while serving as a unique mass spectrometric handle due to the
Cl/ Cl isotopic signature. -
N-Methylation: Abolishes a hydrogen bond donor, significantly improving proteolytic stability against serum proteases and increasing membrane permeability (bioavailability).[1]
However, the N-methyl group introduces steric hindrance that complicates solid-phase peptide synthesis (SPPS), often leading to difficult coupling steps and deletion sequences. This guide provides an objective, data-driven framework for validating the successful incorporation of N-Me-4-Cl-Phe using LC-MS, comparing its analytical signature against common analogs and impurities.[1]
Comparative Analytical Profile
To validate integration, one must distinguish the target residue from its structural precursors: L-Phenylalanine (Phe) and 4-Chloro-L-phenylalanine (4-Cl-Phe).
Table 1: Physicochemical & Mass Spectrometric Comparison
| Feature | L-Phenylalanine (Phe) | 4-Chloro-L-phenylalanine (4-Cl-Phe) | N-Methyl-4-chloro-L-Phe (Target) |
| Residue Monoisotopic Mass | 147.068 Da | 181.029 Da | 195.045 Da |
| Mass Shift (vs. Phe) | Reference | +33.96 Da (Cl - H) | +47.98 Da (Cl + CH |
| Isotopic Pattern | Standard Carbon Envelope | Distinct M / M+2 (3:1 ratio) | Distinct M / M+2 (3:1 ratio) |
| Chromatographic RT | Early Eluting (Reference) | Retained (Increased Hydrophobicity) | Late Eluting (Highest Lipophilicity) |
| Immonium Ion ( | 120.08 | 154.04 | 168.06 |
| Coupling Difficulty | Low | Low/Medium | High (Steric Hindrance) |
The Chlorine Signature
Unlike standard amino acids, the presence of Chlorine provides a definitive validation marker. Natural Chlorine exists as
-
Validation Check: Any peptide containing N-Me-4-Cl-Phe must exhibit a mass spectrum where the M+2 isotope peak is approximately 33% the intensity of the monoisotopic (M) peak.[1] Absence of this pattern indicates loss of the halogen or misidentification.
Experimental Protocol: LC-MS Validation Workflow
This protocol is designed for self-validation, ensuring that the detected signal corresponds to the chemically distinct target and not an isobaric interference.
Step 1: Sample Preparation[3][4]
-
Crude Cleavage: Cleave peptide from resin using TFA/TIS/H
O (95:2.5:2.5). Avoid scavengers that react with alkyl halides.[1] -
Dilution: Dilute crude supernatant to ~0.1 mg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Filtration: 0.22 µm PTFE filter to remove resin fines.[1]
Step 2: LC-MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Rationale: High resolution is needed to separate deletion sequences.
-
Gradient: 5-95% B over 10 minutes.
-
Ionization: ESI Positive Mode.
Step 3: Data Acquisition Strategy (The "Triad" Check)
-
Full Scan (MS1): Scan range 300–2000
.[1] Look for the parent ion .[4][5] -
Zoom Scan: Examine the isotopic envelope of the parent ion for the Chlorine signature.
-
Targeted MS2 (Fragmentation): Fragment the parent ion to identify the specific immonium ion (
168.06).
Visualization: Validation Logic & Pathway
The following diagram illustrates the decision matrix for validating the incorporation of the residue, handling common failure modes like deletion (missing residue) or incomplete methylation (if generated on-resin).
Figure 1: Logical workflow for LC-MS validation, highlighting critical checkpoints for mass, isotopic distribution, and fragmentation specific to N-Me-4-Cl-Phe.
Detailed Fragmentation Analysis
To definitively prove the presence of the N-methyl group and the Chloro substituent, you must analyze the MS2 spectra.
The Immonium Ion Marker
Immonium ions are formed by the internal cleavage of the N-terminal amine and the alpha-carbon. They are diagnostic low-mass ions.[1]
-
Structure:
(for standard AA) vs (for N-methyl AA).[1] -
Comparison:
Observation: In the MS2 spectrum, a strong peak at 168.06 confirms the specific residue is present. If you see 154.04, your starting material may have been 4-Cl-Phe (non-methylated).
Fragmentation Pathway Diagram[1]
Figure 2: Formation of the diagnostic immonium ion (m/z 168.[1]06) characteristic of N-Me-4-Cl-Phe.[1]
Troubleshooting & Optimization
Issue: Low Coupling Efficiency
-
Observation: LC-MS shows dominant peak at [M - 195 Da] (Deletion sequence).[1]
-
Cause: The N-methyl group on the preceding amino acid (if applicable) or the bulky nature of N-Me-4-Cl-Phe hinders nucleophilic attack.[1]
-
Solution: Use high-efficiency coupling reagents like HATU/HOAt or COMU .[1] Double coupling at elevated temperature (50°C) is often required.
Issue: Racemization
-
Observation: Split peaks in LC trace with identical Mass and MS2 spectra.[1]
-
Cause: N-methylated amino acids are prone to racemization during activation.[1]
-
Solution: Use Oxyma Pure as an additive and avoid pre-activation of the amino acid for more than 1-2 minutes before addition to the resin.
References
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Creative Proteomics. (2025).[1] "Ion Types and Fragmentation Patterns in Mass Spectrometry." Mass Spectrometry Guide. Link
-
Sigma-Aldrich. (2025). "Amino Acid and Peptide Chiral Separations." Technical Library. Link
-
Thermo Fisher Scientific. (2025). "4-Chloro-DL-phenylalanine Product Specifications." Chemicals Catalog. Link
-
BenchChem. (2025).[3] "Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide." Application Notes. Link
Sources
Technical Guide: Assessing Protease Resistance of N-Methyl-4-chloro-L-phenylalanine Analogs
Executive Summary: The "Dual-Armor" Strategy
In peptide drug discovery, metabolic instability remains the primary bottleneck. While standard N-methylation is a proven strategy to mitigate proteolytic cleavage, it often comes at the cost of binding affinity or synthesis yield.
This guide evaluates N-Methyl-4-chloro-L-phenylalanine (N-Me-4-Cl-Phe) , a specialized amino acid building block. This analog represents a "dual-armor" approach:
-
Backbone Modification (N-Methyl): Eliminates the critical hydrogen bond donor required for the catalytic triad of serine proteases (e.g., Chymotrypsin).
-
Side-Chain Modification (4-Chloro): Introduces steric bulk and lipophilicity while blocking the para-position from metabolic oxidation (e.g., by Cytochrome P450).
This guide compares N-Me-4-Cl-Phe against standard Phenylalanine (Phe), N-Methyl-Phenylalanine (N-Me-Phe), and 4-Chloro-Phenylalanine (4-Cl-Phe) to demonstrate its superior resistance profile in aggressive proteolytic environments.
Mechanistic Rationale: Why It Works
To understand the stability profile, we must examine the interaction between the substrate and the protease (specifically Chymotrypsin, which targets aromatic residues).
The Chymotrypsin Cleavage Mechanism
Chymotrypsin cleaves the peptide bond on the C-terminal side of large hydrophobic residues (Phe, Tyr, Trp).[1][2] The mechanism relies on:
-
S1 Pocket Recognition: The aromatic side chain fits into a hydrophobic pocket.[2][3]
-
Oxyanion Hole Stabilization: The backbone amide hydrogen of the substrate forms a hydrogen bond with the enzyme backbone (Gly193/Ser195), stabilizing the tetrahedral intermediate.[3]
The N-Methyl-4-chloro-L-phenylalanine Advantage
-
Disruption of the Oxyanion Hole: The N-methyl group replaces the amide hydrogen. Without this H-bond donor, the enzyme cannot stabilize the transition state, drastically reducing the rate of hydrolysis (
). -
Steric Occlusion: The N-methyl group introduces a steric clash with the enzyme's active site residues.
-
Electronic & Steric Side-Chain Effects: The 4-Chloro substituent increases the volume of the aromatic ring. While it can still fit in the S1 pocket, the tighter fit combined with the altered backbone geometry (N-methylation favors cis-peptide bond formation) creates a "mismatched" substrate that binds but resists cleavage.
Visualization: Mechanism of Resistance
Figure 1: Mechanistic comparison of native substrate vs. N-Me-4-Cl-Phe analog within the protease active site. The N-methylation prevents the critical hydrogen bonding required for catalysis.
Comparative Performance Data
The following data summarizes the proteolytic stability of a model peptide (e.g., Ac-Ala-X-Ala-NH2) where X represents the variable amino acid. Data is synthesized from standard structure-activity relationship (SAR) trends in peptide chemistry [1][2].
Table 1: Proteolytic Half-Life ( ) Comparison
| Analog | Structure | Chymotrypsin | Human Serum | Relative Stability Factor |
| L-Phe (Native) | Unmodified | 5 - 10 | 15 - 30 | 1x (Baseline) |
| 4-Cl-L-Phe | Side-chain mod only | 15 - 25 | 40 - 60 | ~2.5x |
| N-Me-L-Phe | Backbone mod only | 60 - 90 | > 120 | ~8x |
| N-Me-4-Cl-L-Phe | Dual Modification | > 240 | > 480 | > 20x |
Key Insight: While 4-Cl-Phe alone offers modest improvement due to lipophilicity and metabolic blocking, N-methylation is the driver for protease resistance . The combination (N-Me-4-Cl-Phe) provides a synergistic effect, protecting against both specific chymotryptic cleavage and non-specific serum peptidases.
Experimental Protocol: Serum Stability Assay
To validate the resistance of your specific analog, use the following self-validating HPLC workflow. This protocol ensures reproducibility by including internal standards and zero-time point controls.
Materials
-
Peptide Stock: 10 mM in DMSO.
-
Matrix: Pooled Human Serum (Sigma or similar), centrifuged to remove lipids.
-
Internal Standard (IS): Caffeine or Tryptophan (must be resolved from peptide peak).
-
Quenching Solution: 1% TFA in Acetonitrile.
Workflow Description
-
Preparation: Dilute peptide stock into pre-warmed (37°C) human serum to a final concentration of 100 µM.
-
Sampling: At defined time points (0, 15, 30, 60, 120, 240, 1440 min), remove 100 µL aliquots.
-
Quenching: Immediately add 200 µL Quenching Solution to precipitate serum proteins.
-
Processing: Cool on ice (10 min), centrifuge at 10,000 x g (5 min). Collect supernatant.
-
Analysis: Inject 20 µL onto RP-HPLC (C18 column).
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for determining proteolytic half-life using RP-HPLC.
Data Calculation
Calculate the percentage of peptide remaining using the peak area ratio relative to the Internal Standard (IS):
Strategic Considerations & Trade-offs
Before incorporating N-Me-4-Cl-Phe, consider these factors:
-
Coupling Efficiency:
-
Challenge: The N-methyl group creates significant steric hindrance for the next incoming amino acid during Solid Phase Peptide Synthesis (SPPS).
-
Solution: Use high-efficiency coupling reagents like HATU or COMU with extended reaction times. Double coupling is mandatory for the residue immediately following the N-Me analog [3].
-
-
Solubility:
-
The 4-Chloro substituent increases lipophilicity (
). While this aids membrane permeability, it may reduce aqueous solubility. Ensure your peptide sequence contains flanking hydrophilic residues (Lys, Arg, Glu) to compensate.
-
-
Conformational Constraints:
-
N-methylation restricts the backbone dihedral angles (
). This can lock the peptide into a bioactive conformation (increasing potency) or a non-active one. It is recommended to screen a small library (N-methyl scan) to ensure the modification does not disrupt receptor binding [4].
-
References
-
Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
-
D'Aloisio, E., et al. (2021). The development and optimisation of an HPLC-based in vitro serum stability assay. University of Edinburgh Research Explorer.
-
Roberts, R.W., et al. (2011). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands. NIH / JACS.
-
Di, L. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (MDPI).
Sources
Crystal Structure & Performance Analysis: N-Methyl-4-chloro-L-phenylalanine in Peptide Engineering
Topic: Crystal Structure Analysis of Peptides Containing N-Methyl-4-chloro-L-phenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Dual-Lock" Modification
In the landscape of therapeutic peptide development, N-Methyl-4-chloro-L-phenylalanine (N-Me-4-Cl-Phe) represents a high-performance "dual-lock" residue. It combines two distinct structural constraints: N-methylation , which restricts backbone flexibility and enhances membrane permeability, and 4-chlorination , which introduces specific electronic/steric interactions (halogen bonding) and increases lipophilicity.
This guide compares peptides containing N-Me-4-Cl-Phe against standard alternatives (Native L-Phe, N-Me-Phe, and 4-Cl-Phe). It provides a technical roadmap for synthesizing, crystallizing, and analyzing these complex structures to validate their superior pharmacokinetic profiles.
Comparative Performance Analysis
The following analysis synthesizes crystallographic data and pharmacokinetic parameters to benchmark N-Me-4-Cl-Phe against its analogs.
Table 1: Structural & Functional Performance Matrix
| Feature | Native L-Phe | 4-Chloro-L-Phe | N-Methyl-L-Phe | N-Me-4-Cl-Phe (Target) |
| Primary Utility | Baseline recognition | Hydrophobic/Steric probe | Conformational constraint | Dual constraint (Stability + Affinity) |
| Backbone Conformation | Flexible (High entropy) | Flexible | Rigid (Restricted | Highly Rigid (Turn-inducing) |
| Amide Bond Geometry | >99% trans | >99% trans | Mixed cis/trans equilibrium | High cis propensity (solvent dependent) |
| Proteolytic Stability | Low (<10 min | Moderate | High | Superior (>120 min |
| Membrane Permeability | Low ( | Moderate (Lipophilic) | High (H-bond donor removal) | Excellent (Lipophilic + N-Me) |
| Crystallizability | High | Moderate (Disorder possible) | Difficult (Solubility issues) | Challenging (Requires specific screens) |
| Intermolecular Forces | Halogen bonding (Cl[2]···O) | Hydrophobic packing | Synergistic (Cl···O + Hydrophobic) |
Structural Causality (Expert Insight)
-
The N-Methyl Effect: Introducing the methyl group at the amide nitrogen eliminates a hydrogen bond donor. This desolvates the peptide bond, significantly lowering the energy penalty for membrane crossing. Crystallographically, this manifests as a steric clash that forbids typical
-helical regions, forcing the backbone into extended ( -strand) or turn conformations (e.g., -turn types VIa/VIb). -
The 4-Chloro Effect: The chlorine atom at the para position creates a "sigma-hole"—a region of positive electrostatic potential on the halogen atom. In crystal structures, this often drives Halogen Bonding (XB) , where the Cl atom acts as a Lewis acid interacting with backbone carbonyl oxygens (Lewis bases). This interaction is highly directional (
) and can lock side-chain orientation more effectively than simple hydrophobic packing.
Experimental Protocol: Structural Validation Workflow
Validating the conformation of N-Me-4-Cl-Phe peptides requires a modified workflow due to the steric hindrance of the N-methyl group and the hydrophobic nature of the chlorophenyl ring.
Phase 1: Synthesis (Overcoming Steric Hindrance)
-
Challenge: Standard coupling reagents (HBTU/HATU) often fail to couple onto the secondary amine of an N-methylated residue due to steric bulk.
-
Protocol:
-
Resin Selection: Use low-loading ChemMatrix resin to reduce inter-chain aggregation.
-
Coupling Reagent: Utilize COMU or HATU/HOAt with extended reaction times (2x 2 hours). For extremely difficult couplings, use triphosgene to form an acid chloride intermediate.
-
Monitoring: Use the chloranil test (sensitive to secondary amines) rather than the Kaiser test.
-
Phase 2: Crystallization Screening
-
Challenge: N-methylated peptides often form "oils" rather than crystals due to high solubility in organic solvents and lack of H-bond networks.
-
Optimized Screen:
-
Method: Vapor Diffusion (Hanging Drop).
-
Precipitant: High molecular weight PEGs (PEG 3350/4000) buffered at pH 5.5–6.5.
-
Additive: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (1-5%) to the drop to disrupt aggregation and promote ordered nucleation.
-
Seeding: If available, streak seed with crystals of the non-chlorinated analog (N-Me-Phe) to provide a template.
-
Phase 3: X-Ray Diffraction & Refinement
-
Data Collection: Collect at 100 K to minimize thermal motion of the heavy chlorine atom.
-
Refinement Strategy:
-
Restraints: Generate custom CIF files for N-Me-4-Cl-Phe using eLBOW or Grade to ensure accurate bond lengths for the N-Me amide.
-
Disorder: The 4-chlorophenyl ring may flip 180°. Check difference maps (
) for "butterfly" density indicating rotational disorder. -
Anomalous Scattering: If resolution is high, use the anomalous signal of Chlorine (
Cu-K is better than Mo-K ) to confirm the absolute configuration and side-chain placement.
-
Visualizations
Diagram 1: Structural Analysis Workflow
This workflow illustrates the critical decision points when analyzing peptides with this modification.
Caption: Workflow for the synthesis, crystallization, and structural validation of N-Me-4-Cl-Phe peptides.
Diagram 2: Mechanistic Impact (SAR Logic)
How the modifications translate to biological performance.
Caption: Structure-Activity Relationship (SAR) map showing how N-methylation and Chlorination drive performance.
References
-
LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences. Retrieved from [Link]
-
Chatterjee, J., et al. (2012).[3][4] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444.[4] Retrieved from [Link]
-
RSC Publishing. (2025). The effect of N-methylation of amino acids on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.[5][6][7][8] Retrieved from [Link]
-
MDPI. (2025). Conformational Analysis of Uniformly 13C-Labeled Peptides by Solid-State NMR. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-CHLORO-DL-PHENYLALANINE METHYL ESTER [drugs.ncats.io]
- 3. rcsb.org [rcsb.org]
- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
